MAZ51
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXONOPGCDDBQ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163655-37-6 | |
| Record name | 3-(4-Dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Selective VEGFR-3 Inhibitor MAZ51: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAZ51 is a potent, cell-permeable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis. This document provides a comprehensive technical overview of this compound, detailing its primary molecular target, mechanism of action, and its effects on downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling cascades and experimental workflows to support further research and drug development efforts. While VEGFR-3 is the primary target, evidence suggests that at higher concentrations, this compound can also inhibit VEGFR-2, and in some cellular contexts, its anti-proliferative effects may be mediated through pathways independent of VEGFR-3 inhibition, such as the Akt/GSK3β and RhoA signaling axes.
Primary Molecular Target: VEGFR-3
This compound is a selective inhibitor of the VEGFR-3 (also known as Flt-4) tyrosine kinase.[1][2][3] It functions by competing with ATP for binding to the kinase domain, thereby preventing the autophosphorylation and activation of the receptor in response to its ligands, VEGF-C and VEGF-D.[4] This inhibition of VEGFR-3 signaling effectively blocks the downstream pathways that regulate the proliferation and migration of lymphatic endothelial cells, key processes in lymphangiogenesis.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in various cellular and biochemical assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | 2.7 µM | PC-3 (Prostate Cancer) | Cell Proliferation Assay | [5][6] |
| Target | Effective Concentration | Effect | Cell Line/System | Reference |
| VEGFR-3 | ≤ 5 µM | Specific inhibition of VEGF-C and VEGF-D induced phosphorylation | PAE (Porcine Aortic Endothelial) Cells | [4] |
| VEGFR-3 | 3 µM | Complete blockage of VEGF-C-induced phosphorylation | PC-3 (Prostate Cancer) Cells | [5][7] |
| VEGFR-2 | ~50 µM | Partial inhibition of phosphorylation | PAE (Porcine Aortic Endothelial) Cells | [5][7] |
| Various Tumor Cells | 2.5 - 10 µM | Blocks proliferation and induces apoptosis | Variety of tumor cell lines | [1] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of the VEGFR-3 signaling cascade. However, other pathways have been shown to be affected by this compound treatment, particularly in cancer cell lines that may not express high levels of VEGFR-3.
The Canonical VEGFR-3 Signaling Pathway
Upon binding of its ligands, VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation creates docking sites for various downstream signaling molecules, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.
Caption: Canonical VEGFR-3 Signaling Pathway and the inhibitory action of this compound.
VEGFR-3 Independent Effects in Glioma Cells
In certain cancer cell types, such as glioma cells, this compound has been observed to induce cell rounding and G2/M cell cycle arrest without inhibiting VEGFR-3 phosphorylation.[8][9] These effects are attributed to the activation of the RhoA pathway and the phosphorylation of Akt and GSK3β.[8][9]
Caption: Proposed VEGFR-3 independent signaling of this compound in glioma cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro VEGFR-3 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on VEGFR-3 kinase activity.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the VEGFR-3 enzyme, the peptide substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro VEGFR-3 kinase assay.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
PC-3 cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of VEGFR-3 and Akt Phosphorylation
This protocol is used to detect the phosphorylation status of VEGFR-3 and its downstream target Akt in response to VEGF-C and this compound treatment.
Materials:
-
PC-3 cells
-
Serum-free medium
-
Recombinant human VEGF-C
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-VEGFR-3 (Tyr1230/1231), anti-VEGFR-3, anti-p-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Starve cells in serum-free medium for 24 hours.
-
Pre-treat cells with this compound or vehicle for 2 hours.
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for studying the role of VEGFR-3 in lymphangiogenesis and cancer. Its primary mechanism of action is the selective inhibition of VEGFR-3 tyrosine kinase activity. However, researchers should be aware of its potential off-target effects on VEGFR-2 at higher concentrations and its VEGFR-3 independent activities in certain cellular contexts. The experimental protocols provided in this guide offer a starting point for the further characterization of this compound and the elucidation of its complex biological activities.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
MAZ51 Downstream Signaling: A Technical Guide for Researchers
An In-depth Examination of the Dual Signaling Cascades Activated by the Indolinone MAZ51
For Immediate Release
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, a synthetic indolinone initially identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). While its role in blocking VEGFR-3-mediated signaling in endothelial cells is established, recent research has unveiled a distinct, VEGFR-3-independent mechanism of action in specific cancer cell types, particularly glioma. This guide is intended for researchers, scientists, and drug development professionals interested in the multifaceted signaling networks of this compound.
Core Signaling Pathways
This compound exerts its cellular effects through two primary, context-dependent signaling pathways:
-
VEGFR-3 Dependent Signaling: In endothelial cells and certain cancer types like prostate cancer, this compound functions as a potent antagonist of VEGFR-3. By binding to the ATP-binding site of the receptor's tyrosine kinase domain, it inhibits the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D. This blockade disrupts downstream signaling cascades crucial for lymphangiogenesis, cell proliferation, and migration.
-
VEGFR-3 Independent Signaling: In glioma cells, this compound induces significant morphological changes, including cell rounding and G2/M phase cell cycle arrest, through a mechanism that is independent of VEGFR-3 inhibition.[1][2] This novel pathway involves the activation of the RhoA and Akt/GSK3β signaling axes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity.
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | PC-3 (Prostate Cancer) | 2.7 µM |
Further quantitative data on the dose-dependent effects on protein phosphorylation from experimental studies is detailed in the relevant experimental sections below.
VEGFR-3 Dependent Signaling Pathway
Inhibition of VEGFR-3 by this compound primarily impacts lymphangiogenesis and tumor cell proliferation and migration in cancers where this receptor is a key driver, such as prostate cancer. The binding of this compound to VEGFR-3 prevents its activation, leading to the downregulation of downstream effectors.
VEGFR-3 Independent Signaling Pathway in Glioma Cells
In glioma cells, this compound's effects are mediated by the activation of two key signaling pathways: Akt/GSK3β and RhoA. This leads to profound changes in cell morphology and cell cycle progression.[1][2]
Akt/GSK3β Pathway
This compound treatment in glioma cells leads to a dose-dependent increase in the phosphorylation of Akt at Serine 473. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). This inactivation of GSK3β is implicated in the observed changes in cell morphology and cell cycle.
RhoA Pathway
Concurrently, this compound treatment results in the activation of the small GTPase RhoA. Active, GTP-bound RhoA is a critical regulator of the actin cytoskeleton, and its activation by this compound is directly linked to the observed cell rounding and cytoskeletal rearrangements.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis
Objective: To determine the phosphorylation status and total protein levels of Akt, GSK3β, and other signaling molecules.
Protocol:
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation
Objective: To assess the phosphorylation of VEGFR-3.
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: Lysates are pre-cleared with protein A/G agarose beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an anti-VEGFR-3 antibody overnight at 4°C.
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed several times with lysis buffer.
-
Elution: The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an anti-phosphotyrosine antibody.
RhoA Activation Assay
Objective: To measure the levels of active, GTP-bound RhoA.
Protocol:
-
Cell Lysis: Cells are lysed in a specific RhoA activation assay lysis buffer.
-
GTP-RhoA Pulldown: An aliquot of the lysate is incubated with a Rhotekin-RBD (Rho-binding domain) affinity resin, which specifically binds to GTP-bound RhoA.
-
Washing: The resin is washed to remove non-specifically bound proteins.
-
Elution: The bound GTP-RhoA is eluted from the resin.
-
Western Blot Analysis: The eluted GTP-RhoA is quantified by Western blotting using a RhoA-specific antibody. Total RhoA levels in the initial cell lysate are also determined for normalization.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Harvest: Cells are harvested and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Conclusion
This compound is a molecule with a dual mechanism of action, targeting distinct signaling pathways in a cell-type-specific manner. While its role as a VEGFR-3 inhibitor is well-established, the discovery of its ability to activate RhoA and Akt/GSK3β signaling in glioma cells, independent of VEGFR-3, opens new avenues for therapeutic intervention. The direct molecular target responsible for these VEGFR-3-independent effects remains an area of active investigation. This technical guide provides a foundational understanding of the known downstream signaling pathways of this compound, offering valuable insights for researchers in oncology and drug development. Further research is warranted to fully elucidate the complete signaling network of this intriguing compound.
References
- 1. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
The Role of MAZ51 in Lymphangiogenesis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), has emerged as a critical tool in the study of lymphangiogenesis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key experimental models of lymphangiogenesis. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to facilitate further research and drug development in this field.
Introduction to this compound and its Target: VEGFR-3
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathological conditions, including tumor metastasis and inflammation. A key regulator of this process is the Vascular Endothelial Growth Factor-C (VEGF-C) and its primary receptor, VEGFR-3. VEGFR-3 is a receptor tyrosine kinase predominantly expressed on lymphatic endothelial cells (LECs). The binding of VEGF-C to VEGFR-3 triggers the autophosphorylation of the receptor, initiating a downstream signaling cascade that ultimately leads to LEC proliferation, migration, and tube formation – the cellular hallmarks of lymphangiogenesis.
This compound is an indolinone-based compound that acts as a selective inhibitor of VEGFR-3.[1] It functions by competing with ATP for the kinase domain of the receptor, thereby blocking its ligand-induced autophosphorylation and subsequent downstream signaling.[2][3] This targeted inhibition makes this compound an invaluable pharmacological tool for dissecting the role of the VEGF-C/VEGFR-3 axis in both physiological and pathological lymphangiogenesis.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various experimental settings. Below are tables summarizing the key quantitative data from published studies.
| Parameter | Cell Line / Model | This compound Concentration | Observed Effect | Reference |
| IC50 (VEGFR-3 activation) | Not specified | 1 µM | Antagonizes VEGF-C-induced VEGFR-3 activation | [1] |
| IC50 (Cell Proliferation) | PC-3 (prostate cancer) | 2.7 µM | Inhibition of cell proliferation | [3] |
| Preferential Inhibition | Not specified | ~5 µM | Preferentially inhibits VEGFR-3 over VEGFR-2 | [3] |
| VEGFR-2 Inhibition | Not specified | ~50 µM | Inhibition of VEGFR-2 | [3] |
Table 1: In Vitro Inhibitory Concentrations of this compound
| Animal Model | This compound Dosage | Administration Route | Observed Effect | Reference |
| Rat Mammary Carcinoma | Not specified | Not specified | Significant inhibition of tumor growth | [2] |
| Mouse Full-Thickness Wound | 10 mg/kg body weight | Daily subcutaneous injection | Delayed lymphangiogenesis | [4] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of VEGFR-3 phosphorylation. This upstream blockade disrupts the downstream signaling cascades that drive lymphangiogenesis. The principal pathways affected are the PI3K-Akt and Raf-ERK pathways.
The VEGFR-3 Signaling Cascade
The following diagram illustrates the VEGF-C/VEGFR-3 signaling pathway and the point of inhibition by this compound.
Caption: VEGF-C/VEGFR-3 signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on lymphangiogenesis.
In Vitro Lymphatic Endothelial Cell Tube Formation Assay
This assay assesses the ability of LECs to form capillary-like structures, a crucial step in lymphangiogenesis.
Materials:
-
Human Lymphatic Endothelial Cells (HLECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound (solubilized in DMSO)
-
VEGF-C
-
24-well plates
Protocol:
-
Thaw basement membrane matrix on ice overnight.
-
Coat the wells of a 24-well plate with 150 µL of the cold basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HLECs and resuspend them in serum-free medium at a density of 2 x 10^5 cells/mL.
-
Pre-incubate the HLEC suspension with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add VEGF-C (e.g., 50 ng/mL) to the cell suspension.
-
Gently add 200 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.
Caption: Experimental workflow for the in vitro tube formation assay.
Transwell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of LECs in response to a chemoattractant.
Materials:
-
HLECs
-
Endothelial Cell Growth Medium
-
Transwell inserts (8 µm pore size)
-
This compound
-
VEGF-C
-
24-well plates
Protocol:
-
Culture HLECs to 80-90% confluency and then serum-starve overnight.
-
Add 600 µL of serum-free medium containing VEGF-C (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved HLECs and resuspend them in serum-free medium at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis of VEGFR-3 Phosphorylation
This protocol details the detection of VEGFR-3 phosphorylation in response to VEGF-C and its inhibition by this compound.
Materials:
-
HLECs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Culture HLECs to near confluency and serum-starve overnight.
-
Pre-treat the cells with this compound (e.g., 3 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-3 and a loading control (e.g., GAPDH).
Caption: Workflow for Western blot analysis of VEGFR-3 phosphorylation.
In Vivo Mouse Model of Cutaneous Wound Healing
This model allows for the assessment of this compound's effect on lymphangiogenesis during tissue repair.
Materials:
-
BALB/c mice
-
This compound (10 mg/kg in DMSO)
-
Surgical tools
-
Wound dressing
Protocol:
-
Anesthetize the mice.
-
Create a full-thickness excisional wound on the dorsal skin.
-
Administer this compound (10 mg/kg) or vehicle (DMSO) via subcutaneous injection daily.
-
Monitor wound closure over a period of 15 days.
-
At designated time points, euthanize a subset of mice and harvest the wound tissue.
-
Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform immunofluorescence staining on the tissue sections using antibodies against lymphatic vessel markers (e.g., LYVE-1 or Podoplanin) and blood vessel markers (e.g., CD31).
-
Quantify the lymphatic vessel density and blood vessel density within the granulation tissue.
Conclusion
This compound is a powerful and specific inhibitor of VEGFR-3, making it an indispensable tool for researchers investigating the mechanisms of lymphangiogenesis. This guide provides a comprehensive resource of its quantitative effects, the signaling pathways it modulates, and detailed protocols for its application in key in vitro and in vivo experiments. The provided information is intended to facilitate the design and execution of future studies aimed at understanding the role of the VEGF-C/VEGFR-3 axis in health and disease, and to aid in the development of novel therapeutic strategies targeting lymphangiogenesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 4. pagepressjournals.org [pagepressjournals.org]
MAZ51: A Selective VEGFR-3 Inhibitor for Research in Lymphangiogenesis and Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is a potent and selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis—the formation of new lymphatic vessels.[1][2][3] Its ability to preferentially block VEGFR-3 over other related kinases, such as VEGFR-2, makes it a valuable tool for investigating the specific roles of VEGFR-3 in various physiological and pathological processes, including tumor metastasis and lymphatic disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action and Selectivity
This compound is an indolinone-based compound that functions as a reversible and ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D. This blockade of phosphorylation is the initial step in halting the downstream signaling cascade that promotes the proliferation, migration, and survival of lymphatic endothelial cells.
A key feature of this compound is its selectivity for VEGFR-3. At lower micromolar concentrations (≤5 µM), it specifically inhibits VEGF-C and VEGF-D-induced phosphorylation of VEGFR-3 without significantly affecting VEGFR-2 phosphorylation. Inhibition of VEGFR-2 is observed only at higher concentrations (approximately 50 µM).[4] Furthermore, this compound has been shown to have no inhibitory effect on the ligand-induced autophosphorylation of other receptor tyrosine kinases such as EGFR, IGF-1R, and PDGFRβ.[1][5]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro studies. The following tables summarize the available data on its efficacy and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound on Cell Viability
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer (androgen-independent, highly metastatic) | 2.7 | [4] |
| DU145 | Human Prostate Cancer (androgen-independent, moderately metastatic) | 3.8 | --- |
| LNCaP | Human Prostate Cancer (androgen-dependent, weakly metastatic) | 6.0 | --- |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | --- |
Table 2: Selectivity of this compound for VEGFR-3
| Target | Activity | Concentration | Reference |
| VEGFR-3 | Inhibition of VEGF-C/D-induced phosphorylation | ≤5 µM | |
| VEGFR-2 | Partial inhibition of phosphorylation | ~50 µM | [4] |
| EGFR | No inhibition of ligand-induced autophosphorylation | Not specified | [1][5] |
| IGF-1R | No inhibition of ligand-induced autophosphorylation | Not specified | [1][5] |
| PDGFRβ | No inhibition of ligand-induced autophosphorylation | Not specified | [1][5] |
Signaling Pathways
VEGFR-3 signaling is crucial for lymphangiogenesis. Upon ligand binding and receptor dimerization, VEGFR-3 autophosphorylates specific tyrosine residues in its cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways. A primary pathway activated by VEGFR-3 is the PI3K/Akt pathway, which is essential for cell survival and proliferation. This compound effectively blocks the phosphorylation of Akt downstream of VEGFR-3.[4]
VEGFR-3 signaling pathway inhibited by this compound.
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound.
Western Blotting for VEGFR-3 Phosphorylation
This protocol details the detection of VEGFR-3 phosphorylation in response to VEGF-C and its inhibition by this compound.
Materials:
-
Cell line expressing VEGFR-3 (e.g., human lymphatic endothelial cells (LECs) or PC-3 cells)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Recombinant human VEGF-C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free or low-serum medium for 4-24 hours.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1, 3, 5 µM) or vehicle (DMSO) for 1-4 hours.
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
-
Cell Proliferation (MTS) Assay
This protocol measures the effect of this compound on cell proliferation using a colorimetric MTS assay.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Workflow for a cell proliferation (MTS) assay.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., PC-3)
-
Sterile PBS and Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule (e.g., daily).
-
The control group receives the vehicle solution.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Workflow for an in vivo tumor xenograft model.
Conclusion
This compound is a valuable research tool for specifically interrogating the function of VEGFR-3. Its selectivity allows for the dissection of VEGFR-3-mediated signaling pathways from those activated by other VEGF receptors. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of VEGFR-3 in lymphangiogenesis, cancer biology, and other relevant fields. Further studies to establish a comprehensive kinase selectivity profile would be beneficial to fully characterize its off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | VEGFR | TargetMol [targetmol.com]
- 4. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
MAZ51: A Technical Guide to its Role in Anti-Angiogenic Therapy
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: MAZ51 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action in anti-angiogenic and anti-lymphangiogenic therapy, detailed experimental protocols, and a summary of key quantitative data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.
Core Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects primarily by inhibiting the autophosphorylation of VEGFR-3, a key receptor in lymphangiogenesis (the formation of lymphatic vessels) and, in some contexts, angiogenesis (the formation of new blood vessels).[1][3] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. By blocking this initial activation step, this compound effectively abrogates downstream signaling.[3]
Notably, this compound demonstrates selectivity for VEGFR-3 over VEGFR-2 at lower concentrations.[4] While it can inhibit VEGFR-2 phosphorylation at higher concentrations, its preferential targeting of VEGFR-3 makes it a valuable tool for dissecting the specific roles of this receptor in tumor biology.[4]
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the VEGFR-3-mediated activation of the PI3K/Akt pathway. Upon ligand binding and receptor dimerization, VEGFR-3 autophosphorylates, creating docking sites for downstream signaling molecules that activate the Akt cascade.[4][5] This pathway is crucial for cell survival and proliferation. This compound's inhibition of VEGFR-3 phosphorylation prevents the activation of Akt, leading to decreased cell proliferation and induction of apoptosis in tumor cells.[4][5] Interestingly, studies have shown that this compound does not significantly affect the ERK1/2 or p38 MAPK pathways downstream of VEGFR-3 stimulation in certain cancer cell lines.[5]
In some glioma cell lines, this compound has been shown to induce G2/M cell cycle arrest and morphological changes through the activation of RhoA and phosphorylation of Akt/GSK3β, suggesting a broader mechanism of action in certain cellular contexts that may be independent of direct VEGFR-3 inhibition.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| PC-3 (Prostate Cancer) | Cell Proliferation | IC50 | 2.7 µM | [5] |
| Various Tumor Cells | Proliferation/Apoptosis | Effective Concentration | 2.5 - 10 µM | [7] |
| VEGFR-3 expressing HUVECs | Proliferation | - | Blocked | [3] |
| A431, HEK-293, PAE cells | Ligand-induced autophosphorylation | No effect on EGFR, IGF-1R, PDGFRβ | 0.5 - 50 µM | [7] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | This compound Dosage | Administration Route | Outcome | Reference |
| MT450 (Mammary Carcinoma) | Rat | 8 mg/kg/day for 15 days | Intraperitoneal (i.p.) | Significant tumor growth suppression | [7] |
| PC-3 (Prostate Cancer) | Xenograft Mouse | 1 or 3 µM daily | Subcutaneous (s.c.) | Concentration-dependent tumor growth blockage | [5] |
| Full thickness wounds | BALB/c Mice | 10 mg/kg/day | Subcutaneous (s.c.) | No significant difference in wound area, blood vessels, or lymphatic vessels | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Subculture prostate cancer cells (e.g., PC-3) in 96-well plates at a density of 3 x 10⁴ cells/well and incubate at 37°C.[5]
-
Drug Treatment: Expose the cells to culture medium containing either vehicle (0.1% DMSO) or varying concentrations of this compound for 48 hours.[5]
-
MTT Reagent Addition: Add Cell Counting Kit-8 solution (or equivalent MTT reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the time specified by the kit manufacturer to allow for the formation of formazan crystals.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
Cell Proliferation Assay (BrdU Incorporation Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3) in 96-well plates at a density of 3 x 10⁴ cells/well and incubate at 37°C.[5]
-
Drug Treatment: Treat the cells with vehicle or different concentrations of this compound (e.g., 1-10 µM) for 48 hours.[5]
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU) labeling solution to each well and incubate for a specified period to allow for its incorporation into the DNA of proliferating cells.
-
Detection: Use a commercial Cell Proliferation ELISA, BrdU (colorimetric) kit to detect the incorporated BrdU. This typically involves fixing the cells, denaturing the DNA, and using an anti-BrdU antibody conjugated to an enzyme.
-
Quantification: Measure the colorimetric signal (absorbance at 370 nm) using a microplate reader. The signal intensity is proportional to the rate of cell proliferation.[5]
Western Blotting for VEGFR-3 Phosphorylation
-
Cell Stimulation and Lysis: Pre-treat cells (e.g., PC-3) with this compound (e.g., 3 µM) for 4 hours, followed by stimulation with VEGF-C (e.g., 50 ng/ml) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Co-Immunoprecipitation: Incubate the cell lysates with an anti-VEGFR-3 antibody overnight at 4°C. Add protein A/G-agarose beads to pull down the VEGFR-3 protein complexes.
-
SDS-PAGE and Transfer: Wash the beads and elute the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against phosphotyrosine (p-Tyr) overnight at 4°C.[5] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Xenograft Mouse Model for In Vivo Tumor Growth
-
Cell Implantation: Subcutaneously transplant tumor cells (e.g., 2 x 10⁷ PC-3 cells) into the flank of nude mice.[5]
-
Drug Administration: Once tumors are established, begin daily subcutaneous injections of vehicle (0.1% DMSO) or this compound (e.g., 1 or 3 µM) around the tumor site.[5]
-
Tumor Measurement: Measure tumor volume regularly (e.g., every few days) using calipers.
-
Endpoint: Continue the treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that selectively targets VEGFR-3. Its ability to inhibit lymphangiogenesis and, in some cases, angiogenesis, by blocking the VEGFR-3/Akt signaling pathway underscores its potential in cancer therapy, particularly in preventing metastasis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate the therapeutic applications of this compound and to design and execute relevant preclinical studies. Further research is warranted to fully elucidate its complete mechanism of action across different tumor types and to explore its potential in clinical settings.
References
- 1. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of inhibition of lymphangiogenesis by the vascular endothelial growth factor receptor 3 (VEGFR-3) inhibitor, this compound on full thickness wounds in mice | Veins and Lymphatics [pagepressjournals.org]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy Studies of MAZ51: A Novel VEGFR2 Kinase Inhibitor
An in-depth technical guide or whitepaper on the core.
Abstract: This document outlines the preliminary in vitro efficacy of MAZ51, a novel small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented herein demonstrates this compound's potent and selective inhibition of VEGFR2 kinase activity and its subsequent anti-proliferative effects on human umbilical vein endothelial cells (HUVEC). Detailed experimental protocols and mechanistic pathways are provided to support these initial findings, establishing this compound as a promising candidate for further preclinical development in angiogenesis-dependent disease models.
Mechanism of Action: Inhibition of VEGF Signaling
This compound is designed to be a competitive inhibitor of the ATP-binding site within the catalytic domain of VEGFR2. By blocking the autophosphorylation of the receptor upon ligand (VEGF-A) binding, this compound effectively abrogates the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival. The targeted pathway is illustrated below.
Methodological & Application
Application Notes for MAZ51 in Prostate Cancer Research
References
- 1. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 3. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MAZ51 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and executing a xenograft mouse model experiment to evaluate the in-vivo anti-tumor efficacy of MAZ51, an indolinone-based inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.
Introduction
This compound is a small molecule inhibitor that has demonstrated anti-angiogenic and direct anti-tumor properties by targeting the VEGF-C/VEGFR-3 signaling axis.[1] It has been shown to induce G2/M cell cycle arrest and apoptosis in various tumor cell lines.[2][3] The following protocols and application notes describe the use of a xenograft mouse model to assess the therapeutic potential of this compound in a preclinical setting. This guide will focus on a subcutaneous xenograft model using the human prostate cancer cell line, PC-3, based on existing evidence of this compound's activity against this cell type.[4][5]
Key Signaling Pathways of this compound
This compound primarily exerts its effects through the inhibition of VEGFR-3. However, its downstream effects have been shown to involve the modulation of other critical signaling pathways implicated in cell proliferation, survival, and cytoskeletal organization.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
MAZ51 Application Notes: Inducing G2/M Cell Cycle Arrest in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is a potent indolinone-based molecule that has been demonstrated to induce cell rounding and G2/M phase cell cycle arrest in glioma cells.[1][2] Originally synthesized as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase, its anti-proliferative effects in glioma cells appear to be independent of VEGFR-3 inhibition.[1][2] Instead, this compound exerts its effects through the modulation of the RhoA and Akt/GSK3β signaling pathways.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in inducing G2/M cell cycle arrest for research purposes.
Mechanism of Action
This compound induces G2/M cell cycle arrest in glioma cells, but not in primary cortical astrocytes, suggesting a degree of tumor cell selectivity.[1] The underlying mechanism involves the activation of the RhoA and Akt/GSK3β signaling pathways.[1][2] This leads to downstream effects on the cytoskeleton, causing dramatic morphological changes including cell rounding and retraction of cellular protrusions due to the clustering and aggregation of actin filaments and microtubules.[1][2] While the precise link between this signaling cascade and the core cell cycle machinery has not been fully elucidated in the context of this compound treatment, the Akt/GSK3β pathway is known to regulate the activity of the Cyclin B1/CDK1 complex, a key driver of G2/M transition.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on G2/M cell cycle arrest in glioma cell lines.
Table 1: Effect of this compound on G2/M Phase Population in C6 Glioma Cells (24-hour treatment)
| This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SEM) |
| 0 (Control) | 9.92 ± 0.16 |
| 2.5 | 63.8 ± 1.73 |
| 5.0 | 70.2 ± 1.78 |
Table 2: Effect of this compound on G2/M Phase Population in U251MG Human Glioma Cells (24-hour treatment)
| This compound Concentration (µM) | % of Cells in G2/M Phase |
| 0 (Control) | 8.66 |
| 2.5 | 77.8 |
| 5.0 | 85.8 |
Data adapted from Park et al., PLOS One, 2014.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to G2/M arrest.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound effects.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Rat C6 glioma cells or human U251MG glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture glioma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity. A vehicle control with the same concentration of DMSO should be included in all experiments.
-
Remove the culture medium and replace it with the medium containing the desired concentration of this compound (e.g., 2.5 µM or 5.0 µM).
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined by analyzing the DNA content histograms.
Western Blot Analysis
Materials:
-
Treated and control cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-RhoA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
RhoA Activation Assay (Pull-down Assay)
Materials:
-
Treated and control cells
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis/Wash buffer
-
GTPγS and GDP (for positive and negative controls)
Protocol:
-
Lyse the cells with the provided lysis buffer.
-
Incubate a portion of the cell lysate with Rhotekin-RBD beads to pull down active (GTP-bound) RhoA.
-
As a positive control, load a separate aliquot of lysate with GTPγS. For a negative control, load with GDP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using an antibody specific for RhoA. An increase in the amount of pulled-down RhoA indicates its activation.
Immunofluorescence Staining for Cytoskeletal Changes
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Phalloidin conjugated to a fluorescent dye (for F-actin)
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound is a valuable research tool for studying G2/M cell cycle arrest and the signaling pathways that regulate this process. The provided protocols offer a framework for investigating the effects of this compound in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Note: MAZ51 for Western Blot Analysis of Phosphorylated VEGFR-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Flt-4, is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][3][4] This phosphorylation event triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1][5] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including cancer metastasis.
MAZ51 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase activity.[6][7] It functions by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling. This application note provides a detailed protocol for the use of this compound in the Western blot analysis of phosphorylated VEGFR-3 (p-VEGFR-3) in cell lysates. The protocol outlines cell treatment with this compound, stimulation with VEGF-C, sample preparation, and immunoblotting procedures to assess the inhibitory effect of this compound on VEGFR-3 phosphorylation.
Materials and Methods
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human prostate cancer PC-3 cells) in appropriate culture dishes and grow to 70-80% confluency.[8]
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal levels of receptor phosphorylation.
-
This compound Inhibition: Treat the cells with 3 µM this compound (dissolved in DMSO) for 4 hours.[5][8] For the vehicle control, treat cells with an equivalent volume of DMSO.
-
VEGF-C Stimulation: Following this compound treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-C for 15-30 minutes to induce VEGFR-3 phosphorylation.[5][8] A non-stimulated control should also be included.
Lysate Preparation
-
Cell Lysis: After stimulation, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.[9][10][11]
-
Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[12][13] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9][12]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-VEGFR-3 (e.g., anti-p-VEGFR-3 Tyr1230/1231) overnight at 4°C with gentle agitation. The recommended starting dilution is 1:1000 in 5% BSA/TBST; however, this should be optimized for each specific antibody.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 to 1:10000 dilution in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Stripping and Reprobing for Total VEGFR-3
-
Stripping: To normalize the p-VEGFR-3 signal to the total amount of VEGFR-3 protein, the membrane can be stripped and reprobed. After detection of p-VEGFR-3, wash the membrane in TBST and incubate in a stripping buffer (e.g., a commercially available stripping buffer or a lab-prepared buffer containing glycine, SDS, and Tween 20) for 15-30 minutes at room temperature.
-
Washing and Re-blocking: Wash the membrane thoroughly with TBST and then block again with 5% non-fat dry milk/TBST for 1 hour.
-
Reprobing: Incubate the membrane with a primary antibody against total VEGFR-3 (1:1000 dilution) overnight at 4°C.
-
Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison. The band intensities of p-VEGFR-3 and total VEGFR-3 should be quantified using densitometry software (e.g., ImageJ). The ratio of p-VEGFR-3 to total VEGFR-3 can then be calculated to determine the relative phosphorylation level.
| Treatment Group | This compound (3 µM) | VEGF-C (50 ng/mL) | p-VEGFR-3 / Total VEGFR-3 Ratio (Arbitrary Units) |
| Untreated Control | - | - | Baseline |
| VEGF-C Stimulated | - | + | Increased |
| This compound + VEGF-C | + | + | Decreased |
| This compound Only | + | - | Baseline |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Western blot analysis of p-VEGFR-3.
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
References
- 1. VEGF Receptor 3 (C28G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. dovepress.com [dovepress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. addgene.org [addgene.org]
- 13. 4.3. Western Blot Analysis of Cell Lysates [bio-protocol.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Note: Co-Immunoprecipitation of VEGFR-3 in Response to MAZ51 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Flt-4, is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Upon binding its ligands, VEGF-C or VEGF-D, VEGFR-3 undergoes dimerization (either homodimerization or heterodimerization with VEGFR-2) and autophosphorylation of its intracellular tyrosine kinase domains.[2][3][4] This activation triggers downstream signaling cascades, primarily the PI3K-Akt and MAPK-ERK pathways, which are essential for the proliferation, migration, and survival of lymphatic endothelial cells.[2][3] Dysregulation of VEGFR-3 signaling is implicated in various pathological conditions, including cancer metastasis and lymphedema.[2]
MAZ51 is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[5] It has been shown to block the VEGF-C-induced activation of VEGFR-3 and is utilized in research to study the physiological and pathological roles of VEGFR-3 signaling.[5][6] Understanding the interaction between small molecule inhibitors like this compound and their target receptors is critical for drug development and for elucidating the molecular mechanisms of receptor inhibition.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions and to investigate the phosphorylation status of a target protein in response to specific treatments.[7][8] This application note provides a detailed protocol for the co-immunoprecipitation of VEGFR-3 from cell lysates treated with the inhibitor this compound, followed by stimulation with VEGF-C. This allows for the subsequent analysis of VEGFR-3 phosphorylation and its association with other signaling proteins.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound co-immunoprecipitation protocol for VEGFR-3.
| Parameter | Value | Reference |
| Cell Line | PC-3 (human prostate cancer) | |
| This compound Concentration | 3 µM | |
| This compound Pre-treatment Time | 4 hours | |
| VEGF-C Concentration | 50 ng/mL | |
| VEGF-C Stimulation Time | Varies (e.g., 0, 5, 15, 30 minutes) | |
| Antibody for IP | Anti-VEGFR-3 | |
| Antibody for Western Blot | Anti-phosphotyrosine (p-Tyr), Anti-VEGFR-3 |
Experimental Workflow
Caption: Workflow for this compound and VEGFR-3 co-immunoprecipitation.
Detailed Co-Immunoprecipitation Protocol
This protocol is adapted for the study of VEGFR-3 phosphorylation in response to this compound treatment.
Materials and Reagents:
-
Cell Line: PC-3 cells or other cells endogenously expressing VEGFR-3.
-
Inhibitor: this compound (prepared in DMSO).
-
Ligand: Recombinant human VEGF-C.
-
Antibodies:
-
Primary antibody for IP: Rabbit anti-VEGFR-3 antibody.
-
Primary antibodies for Western Blot: Mouse anti-phosphotyrosine (p-Tyr) antibody, Rabbit anti-VEGFR-3 antibody.
-
Control IgG: Rabbit IgG.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell Culture Medium: Appropriate for the cell line (e.g., F-12K for PC-3 cells) with 10% FBS.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
IP Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: IP Lysis Buffer diluted 1:1 with PBS (or 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40).
-
Elution Buffer (Denaturing for Western Blot): 2x Laemmli sample buffer.
-
Procedure:
-
Cell Culture and Treatment:
-
Culture PC-3 cells in appropriate medium until they reach 80-90% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal receptor phosphorylation.
-
Pre-treat the cells with 3 µM this compound (or vehicle control - DMSO) for 4 hours in serum-free medium.
-
Stimulate the cells with 50 ng/mL VEGF-C for the desired time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate:
-
To approximately 500-1000 µg of total protein, add 1 µg of control IgG (e.g., Rabbit IgG) and 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary anti-VEGFR-3 antibody to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or using a magnetic rack for magnetic beads).
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-4 washes.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute.
-
The supernatant contains the immunoprecipitated proteins ready for SDS-PAGE.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphotyrosine (p-Tyr) to assess VEGFR-3 phosphorylation and against total VEGFR-3 as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
VEGFR-3 Signaling Pathway
Caption: Overview of the VEGFR-3 signaling pathway and the inhibitory action of this compound.
References
- 1. Elution buffer for IP/CoIP [engibody.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Elution Conditions for Native Co-Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application of MAZ51 in Studying Glioma Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is an indolinone-based small molecule initially developed as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Subsequent research has revealed a distinct and potent anti-proliferative activity of this compound in glioma cells, which surprisingly, is independent of VEGFR-3 inhibition.[1][2] In glioma cell lines, such as rat C6 and human U251MG, this compound induces significant morphological changes, including cell rounding, and causes cell cycle arrest at the G2/M phase.[1][2] These effects are attributed to the modulation of the Akt/GSK3β and RhoA signaling pathways.[1][2] Notably, this compound demonstrates a selective action against transformed glioma cells, with minimal impact on primary cortical astrocytes, highlighting its potential as a targeted therapeutic agent.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in the study of glioma cell proliferation. It is intended for researchers in oncology, neurobiology, and drug development.
Data Presentation
While specific IC50 values for this compound in glioma cell lines were not found in the reviewed literature, the following table summarizes the key quantitative and qualitative findings regarding its effects on glioma cell proliferation. Researchers should note that the optimal concentration of this compound may vary between cell lines and experimental conditions, necessitating empirical determination of the IC50 value.
| Cell Line | Concentration | Treatment Duration | Observed Effects | Reference |
| Rat C6 | 2.5 µM - 5.0 µM | 24 hours | Dramatic morphological changes (cell rounding), clustering and aggregation of actin filaments and microtubules, G2/M phase cell cycle arrest, inhibition of cellular proliferation without significant cell death. | [1] |
| Human U251MG | 2.5 µM - 5.0 µM | 24 hours | Dramatic morphological changes (cell rounding), clustering and aggregation of actin filaments and microtubules, G2/M phase cell cycle arrest, inhibition of cellular proliferation without significant cell death. | [1] |
| Primary Rat Cortical Astrocytes | 2.5 µM - 5.0 µM | 24 hours | No significant effect on morphology or cell cycle patterns. | [1] |
Experimental Protocols
1. Determination of this compound IC50 in Glioma Cells using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U251MG, C6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend glioma cells in complete culture medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
2. Cell Proliferation Analysis by BrdU Incorporation Assay
This protocol details the use of a BrdU assay to measure the inhibitory effect of this compound on DNA synthesis in glioma cells.
Materials:
-
Glioma cell lines
-
Complete culture medium
-
This compound
-
BrdU labeling solution (10 mM)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization solution (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed glioma cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 or 2x IC50) for 24 hours. Include a vehicle control.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to the culture medium at a final concentration of 10 µM.
-
Incubate for 1-4 hours at 37°C.
-
-
Immunocytochemistry:
-
Wash the cells three times with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash three times with PBS.
-
Denature the DNA by incubating the cells in denaturation solution for 30 minutes at room temperature.
-
Neutralize the acid by incubating with neutralization solution for 5 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
-
Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of glioma cells.
Materials:
-
Glioma cell lines
-
Complete culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Sample Preparation:
-
Seed glioma cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in glioma cells.
Caption: Experimental workflow for studying this compound effects.
References
Using MAZ51 to Interrogate the Akt/GSK3β Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MAZ51, a small molecule inhibitor, to study the Akt/Glycogen Synthase Kinase 3β (GSK3β) signaling pathway. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and quantitative data to facilitate research and drug development efforts targeting this critical cellular cascade.
The Akt/GSK3β signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound, while initially developed as a VEGFR-3 inhibitor, has been shown to modulate the Akt/GSK3β pathway, making it a valuable tool for studying its function and for identifying potential therapeutic interventions.
Mechanism of Action of this compound on the Akt/GSK3β Pathway
This compound is an indolinone-based compound that has demonstrated varied effects on the Akt/GSK3β signaling pathway, which appear to be cell-type dependent. In glioma cells, this compound treatment leads to an increase in the phosphorylation of Akt at serine 473 (p-Akt Ser473) and GSK3β at serine 9 (p-GSK3β Ser9).[1][2] The phosphorylation of Akt at this site signifies its activation, which in turn leads to the phosphorylation and inactivation of its downstream target, GSK3β.[1] Interestingly, in glioma cell lines, the effects of this compound on cell morphology and the cell cycle are independent of VEGFR-3 inhibition.[1][2][3]
Conversely, in prostate cancer cells, this compound has been shown to block the VEGF-C-induced phosphorylation of both VEGFR-3 and Akt.[4][5] This suggests that in this context, this compound acts as an inhibitor of signaling upstream of Akt. These contrasting observations highlight the importance of characterizing the effects of this compound in the specific cellular system being investigated.
Quantitative Data
The following tables summarize the quantitative data from studies utilizing this compound to investigate the Akt/GSK3β pathway and its cellular consequences.
Table 1: Effects of this compound on Cell Proliferation and Cell Cycle
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| PC-3 (Prostate Cancer) | MTT Assay | 1-10 µM | 48 h | IC50 = 2.7 µM | [4][5] |
| C6 (Rat Glioma) | Flow Cytometry | 2.5 µM | 24 h | 63.8% ± 1.73% of cells in G2/M phase (Control: 9.92% ± 0.16%) | [1] |
| C6 (Rat Glioma) | Flow Cytometry | 5.0 µM | 24 h | 70.2% ± 1.78% of cells in G2/M phase (Control: 9.92% ± 0.16%) | [1] |
| U251MG (Human Glioma) | Flow Cytometry | 2.5 µM | 24 h | Dose-dependent increase in G2/M population | [1] |
| U251MG (Human Glioma) | Flow Cytometry | 5.0 µM | 24 h | Dose-dependent increase in G2/M population | [1] |
Table 2: Effects of this compound on Protein Phosphorylation
| Cell Line | Treatment | Protein | Phosphorylation Site | Effect | Reference |
| C6 (Rat Glioma) | 2.5 µM or 5.0 µM this compound for 24h | Akt | Ser473 | Dose-dependent increase | [1] |
| C6 (Rat Glioma) | 2.5 µM or 5.0 µM this compound for 24h | GSK3β | Ser9 | Increased phosphorylation (inactivation) | [1] |
| PC-3 (Prostate Cancer) | 3 µM this compound pretreatment for 4h, then 50 ng/ml VEGF-C stimulation | Akt | Not specified | Blocked VEGF-C-induced phosphorylation | [4][5] |
| PC-3 (Prostate Cancer) | 3 µM this compound pretreatment for 4h, then 50 ng/ml VEGF-C stimulation | VEGFR-3 | Not specified | Blocked VEGF-C-induced phosphorylation | [4][5] |
Visualizing the Akt/GSK3β Signaling Pathway and Experimental Workflow
Caption: The Akt/GSK3β signaling cascade and the modulatory role of this compound.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MAZ51 Technical Support Center: Troubleshooting Solubility and Cell Culture Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAZ51. Below you will find information to address common challenges, particularly concerning its solubility in DMSO for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
There are several factors that can affect the solubility of this compound in DMSO. Users have reported variability in its solubility, and the following are common causes for dissolution issues:
-
DMSO Quality: The purity and water content of DMSO are critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Contamination with water can significantly decrease the solubility of this compound.[1] Always use fresh, anhydrous, research-grade DMSO.
-
Temperature: Gentle warming can aid in the dissolution of this compound. Consider warming the solution to 37°C.[2]
-
Sonication: Applying sonication can help to break down powder aggregates and facilitate dissolution.[3][4]
-
Compound Stability: this compound is reported to be unstable in solution.[2][5] It is highly recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Q2: What is the expected solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies across different suppliers and batches. It is crucial to consult the certificate of analysis (CoA) provided with your specific lot of the compound. Below is a summary of reported solubility data from various sources:
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (mM) |
| Selleck Chemicals | 15 mg/mL, 63 mg/mL | 47.71 mM, 200.39 mM |
| Sigma-Aldrich (Calbiochem®) | 2.5 mg/mL, 5 mg/mL, 10 mg/mL | - |
| TargetMol | 3.33 mg/mL (Sonication is recommended) | 10.59 mM |
| Cayman Chemical | 1 mg/mL | - |
| GlpBio | 13.3 mg/mL (with ultrasonic and warming) | - |
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. For sensitive cell lines or in vivo studies, the DMSO concentration should be even lower.[3]
-
Serial Dilutions: Instead of adding a small volume of highly concentrated this compound stock directly to a large volume of media, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants or Co-solvents: For in vivo applications, formulations with co-solvents like PEG300 and surfactants like Tween80 have been described to improve solubility.[1] However, the suitability of these for in vitro cell culture needs to be carefully evaluated for potential effects on your specific cell line.
Q4: How should I prepare and store this compound stock solutions?
For optimal results and to minimize issues related to solubility and stability, follow these guidelines for preparing and storing this compound stock solutions:
-
Preparation:
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Equilibrate the this compound vial to room temperature before opening.
-
Use fresh, anhydrous, research-grade DMSO.
-
Prepare the stock solution at a concentration that allows for easy dilution to the final working concentration while keeping the final DMSO percentage low.
-
If necessary, use gentle warming (37°C) and/or sonication to aid dissolution.[2][3]
-
-
Storage:
-
Store the powder at -20°C for long-term stability (up to 3 years as suggested by some suppliers).[1][3]
-
Once dissolved in DMSO, it is strongly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2] Always refer to the supplier's specific recommendations.
-
Given the compound's instability in solution, it is best to use freshly prepared solutions for each experiment.[2][5]
-
Troubleshooting Guides
Guide 1: Troubleshooting Poor this compound Solubility
This guide provides a step-by-step workflow to address issues with dissolving this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Guide 2: Preventing this compound Precipitation in Cell Culture Media
This guide outlines a workflow to prevent this compound from precipitating when introduced into your cell culture system.
Caption: Workflow to prevent this compound precipitation in cell culture media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the this compound vial to room temperature before opening.
-
Add the required volume of fresh, anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
If dissolution is still incomplete, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, create single-use aliquots and store them at -80°C.
Protocol 2: Cell Viability Assay (MTT-based)
-
Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate overnight.[6]
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Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).[6]
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
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Incubate the cells for the desired treatment period (e.g., 48 hours).[6]
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway
This compound is known to inhibit VEGFR-3 signaling, which in turn affects downstream pathways such as the Akt/GSK3β and RhoA pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][6][7][8]
Caption: this compound signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Apoptosis | VEGFR | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 7. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
how to prepare fresh MAZ51 solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of fresh MAZ51 solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indolinone-based small molecule. It was initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] As a reversible and ATP-competitive inhibitor, it blocks the ligand-induced autophosphorylation of VEGFR-3.[3][4] While its primary target is VEGFR-3, some studies have shown that this compound can induce biological effects, such as cell rounding and G2/M cell cycle arrest in glioma cells, through the activation of RhoA and the Akt/GSK3β signaling pathways, independent of VEGFR-3 inhibition.[1][2][5]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2][3][6] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: How soluble is this compound in DMSO?
A3: The solubility of this compound in DMSO can vary slightly between batches, but typical solubilities are reported in the range of 10 mg/mL to 63 mg/mL.[2][3] One source indicates a solubility of 13.3 mg/mL in DMSO can be achieved with ultrasonication and warming.[6]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration. To aid dissolution, you can use methods like vortexing, sonication, and gentle warming.[6] It is highly recommended to prepare the solution fresh for each experiment due to its instability in solution.[6]
Q5: How should I store the this compound powder and its solutions?
A5: The solid powder form of this compound should be stored at 2-8°C, protected from light.[3] this compound solutions are unstable and it is strongly recommended to prepare them immediately before use.[6] If a stock solution in DMSO must be stored for a very short period, it should be aliquoted and frozen at -20°C or -80°C to minimize degradation, although fresh preparation is always optimal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | 1. Use of old or hydrated DMSO. 2. Insufficient mixing. 3. Reaching solubility limit. | 1. Use fresh, anhydrous DMSO.[2] 2. Vortex, sonicate, or gently warm the solution to aid dissolution.[6] 3. Refer to the manufacturer's datasheet for the specific lot's solubility and avoid exceeding it. |
| Precipitation of this compound in cell culture medium | 1. The final concentration of DMSO is too high. 2. The concentration of this compound exceeds its solubility in the aqueous medium. | 1. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to maintain cell health and compound solubility. 2. Perform serial dilutions to reach the final desired concentration. Prepare intermediate dilutions in DMSO or culture medium if necessary. |
| Inconsistent experimental results | 1. Degradation of this compound in solution. 2. Inaccurate concentration of the stock solution. | 1. Always prepare fresh this compound solutions immediately before each experiment.[6] Avoid using previously prepared and stored solutions. 2. Ensure the this compound powder is accurately weighed and completely dissolved in the correct volume of DMSO. |
| Unexpected cellular effects | 1. Off-target effects of this compound. 2. Cellular toxicity due to high DMSO concentration. | 1. Be aware that this compound can have effects independent of VEGFR-3 inhibition, such as activating the RhoA and Akt/GSK3β pathways.[1][2][5] Include appropriate controls to dissect the specific signaling pathways involved in your experimental model. 2. Run a vehicle control with the same final concentration of DMSO to assess its effect on the cells. |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
-
Treatment with this compound:
-
On the day of treatment, thaw your this compound stock solution if it was briefly frozen (fresh preparation is preferred).
-
Prepare the final working concentrations of this compound by diluting the stock solution in a sterile cell culture medium. It is good practice to perform serial dilutions.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls and is at a non-toxic level (e.g., ≤0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired experimental duration.
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream analyses, such as cell viability assays, western blotting, or immunofluorescence.
-
In Vivo Experimental Protocol (Mouse Model)
This protocol is a general example and should be adapted based on the specific animal model and experimental design. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Preparation of this compound for Injection:
-
For subcutaneous or intraperitoneal injection, this compound can be dissolved in a vehicle such as DMSO.[7]
-
For example, to prepare a 10 mg/kg dose for a 20g mouse, you would need 0.2 mg of this compound.
-
Dissolve the 0.2 mg of this compound in a suitable volume of DMSO (e.g., 20 µL) and then dilute it with a sterile carrier solution like saline or corn oil to the final injection volume (e.g., 100-200 µL).
-
The final concentration of DMSO should be kept low (e.g., below 10%) to avoid toxicity.[8] The solution should be prepared fresh before each injection.
-
-
Administration:
-
Administer the freshly prepared this compound solution to the mice via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
A control group of mice should be injected with the vehicle solution (containing the same concentration of DMSO in the carrier solution).
-
-
Monitoring and Analysis:
-
Monitor the animals regularly for any adverse effects.
-
At the end of the experimental period, collect tissues for further analysis as required by your study design.
-
Visualizations
Caption: this compound inhibits VEGFR-3 signaling and can also activate Akt and RhoA pathways.
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. VEGFR3 Kinase Inhibitor, this compound [merckmillipore.com]
- 4. VEGFR3 Kinase Inhibitor, this compound [sigmaaldrich.com]
- 5. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 6. glpbio.com [glpbio.com]
- 7. Effects of inhibition of lymphangiogenesis by the vascular endothelial growth factor receptor 3 (VEGFR-3) inhibitor, this compound on full thickness wounds in mice | Veins and Lymphatics [pagepressjournals.org]
- 8. This compound | Apoptosis | VEGFR | TargetMol [targetmol.com]
MAZ51 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with MAZ51 treatment. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] It functions by competing with ATP to block the ligand-induced autophosphorylation of VEGFR-3, a key process in lymphangiogenesis (the formation of lymphatic vessels).[2][3] this compound has been shown to inhibit the proliferation of VEGFR-3-expressing human endothelial cells.[2][4]
Q2: I am observing effects of this compound on cells that do not express VEGFR-3. Is this expected?
Yes, this is a documented phenomenon. This compound has been observed to inhibit proliferation and induce apoptosis in a variety of tumor cell lines that do not express VEGFR-3.[2][4] This suggests that this compound possesses off-target activities and can affect other cellular kinases.[2][4] Therefore, observing effects in non-VEGFR-3-expressing cells is not necessarily an experimental artifact.
Q3: My results for VEGFR-3 phosphorylation after this compound treatment are the opposite of what I expected. Instead of a decrease, I see an increase in phosphorylation. What could be the cause?
This paradoxical effect has been reported in certain cell types, such as glioma cells.[5][6][7] In these cells, this compound treatment led to an increase, rather than a decrease, in VEGFR-3 tyrosine phosphorylation.[5][6][7] The anti-proliferative effects in these instances were found to be independent of VEGFR-3 inhibition and were instead linked to the activation of other signaling pathways, such as RhoA and Akt/GSK3β.[5][6] It is crucial to consider the cellular context and investigate downstream signaling pathways to understand the observed effects of this compound.
Q4: What is the recommended solvent and storage for this compound?
There is some variability in the reported stability of this compound solutions.
-
Solvent: this compound is soluble in DMSO.[1]
-
Storage of Powder: The solid form of this compound is generally stable.
-
Stock Solutions: There are conflicting reports on the stability of stock solutions. Some sources suggest that stock solutions in DMSO can be stable for up to 6 months when stored at -20°C.[8] However, other suppliers recommend that the compound is unstable in solution and should be freshly prepared for optimal results.[9]
Best Practice Recommendation: To ensure the most consistent results and avoid issues with compound degradation, it is highly recommended to prepare fresh this compound solutions from a powdered stock for each experiment. If storing stock solutions is necessary, it is advisable to aliquot them to avoid repeated freeze-thaw cycles and to perform a quality control check if the stock is more than a month old.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments using the same cell line.
| Potential Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Cell density can significantly impact the apparent IC50 value. Ensure that the same cell seeding density is used consistently across all experiments. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Compound Stability | As mentioned in the FAQs, the stability of this compound in solution can be a source of variability. Prepare fresh dilutions of this compound from a powdered stock for each experiment. Avoid using old stock solutions. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, DNA synthesis for BrdU). The choice of assay can influence the IC50 value. Ensure you are using the most appropriate assay for your experimental question and use it consistently. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%). |
| Incubation Time | The duration of this compound treatment will affect the IC50 value. Standardize the incubation time for all experiments. |
Unexpected Cell Cycle Arrest Profile
Problem: You are observing a G2/M phase cell cycle arrest, which you did not expect based on VEGFR-3 inhibition alone.
| Potential Cause | Explanation & Suggestion |
| Off-Target Effects | This compound has been shown to induce G2/M cell cycle arrest in glioma cells independent of its effect on VEGFR-3.[5][6] This effect is mediated through the phosphorylation of Akt/GSK3β and activation of RhoA.[5][6] |
| Cell Line Specificity | The cellular response to this compound can be highly cell-type specific. The signaling pathways that are dominant in your cell line of interest will dictate the cellular outcome of this compound treatment. |
| Confirmation | To confirm if the observed G2/M arrest is independent of VEGFR-3, you can use siRNA to knock down VEGFR-3 and then treat the cells with this compound. If the G2/M arrest persists in the absence of VEGFR-3, it confirms an off-target effect. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Phospho-VEGFR-3
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Cell Culture and Treatment: Culture cells to 70-80% confluency. If studying ligand-induced phosphorylation, starve the cells in a low-serum medium for 4-6 hours prior to treatment.
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This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 1-4 hours).
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Ligand Stimulation: If applicable, stimulate the cells with a ligand for VEGFR-3, such as VEGF-C, for a short period (e.g., 15-30 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-VEGFR-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-3 and/or a housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: this compound inhibits VEGFR-3 signaling pathway.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell growth - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of adverse events of sunitinib in patients treated for advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Risk of hand-foot skin reaction with the multitargeted kinase inhibitor sunitinib in patients with renal cell and non-renal cell carcinoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of MAZ51 in glioma cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MAZ51 in glioma cells. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound?
A1: this compound was originally developed as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It is expected to block the ligand-induced autophosphorylation of VEGFR-3.[3] At lower concentrations (around 5 µM), it preferentially inhibits VEGFR-3, while higher concentrations (around 50 µM) can also inhibit VEGFR-2.[4]
Q2: I'm observing morphological changes and cell cycle arrest in my glioma cells treated with this compound, but I don't see any inhibition of VEGFR-3 phosphorylation. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect in glioma cell lines (rat C6 and human U251MG).[1][2] Studies have shown that in these cells, this compound induces dramatic morphological changes, such as cell rounding and retraction of protrusions, along with G2/M phase cell cycle arrest, independent of VEGFR-3 inhibition.[1][2] In fact, this compound treatment has been observed to increase, rather than decrease, tyrosine phosphorylation of VEGFR-3 in glioma cells.[1][2]
Q3: What are the known off-target signaling pathways affected by this compound in glioma cells?
A3: In glioma cells, the anti-proliferative effects of this compound are mediated through the activation of RhoA and the phosphorylation of Akt and Glycogen Synthase Kinase 3β (GSK3β).[1][2] These off-target effects are responsible for the observed cytoskeletal disruption and G2/M cell cycle arrest.[1][2]
Q4: Does this compound induce apoptosis in glioma cells?
A4: While this compound has been shown to induce apoptosis in a variety of tumor cell lines, studies on rat C6 and human U251MG glioma cells have shown that it primarily inhibits cellular proliferation through G2/M arrest without triggering significant cell death.[1][3][5]
Q5: Is this compound selective for glioma cells over normal astrocytes?
A5: Yes, experimental evidence suggests that this compound selectively targets transformed glioma cells.[1] It has been shown to have no significant effect on the morphology or cell cycle patterns of rat primary cortical astrocytes at concentrations that affect glioma cells.[1]
Q6: What is the recommended solvent and stability for this compound in cell culture experiments?
A6: this compound is typically dissolved in DMSO.[6] It is important to note that the compound is unstable in solutions, and it is recommended to use freshly prepared solutions for experiments.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect on glioma cell proliferation. | 1. This compound degradation: The compound is unstable in solution.[7]2. Incorrect concentration: The effective concentration for off-target effects in glioma cells is typically in the range of 2.5-5.0 µM.[1] | 1. Always use a freshly prepared solution of this compound for each experiment.2. Perform a dose-response experiment to determine the optimal concentration for your specific glioma cell line. |
| Unexpected increase in VEGFR-3 phosphorylation. | This is a known off-target effect in glioma cells.[1][2] The mechanism is not fully elucidated, but it is not indicative of experimental failure. | Proceed with investigating the known off-target pathways (RhoA, Akt/GSK3β) to confirm the effects of this compound in your glioma cell model. |
| Variability in results between experiments. | 1. Inconsistent this compound activity: Due to instability.2. Differences in cell confluence: Cell density can affect treatment outcomes. | 1. Prepare fresh this compound from a powdered stock for each experiment.2. Ensure consistent cell seeding density and confluence at the time of treatment. |
| Cells are rounding up but not undergoing apoptosis. | This is the expected phenotype in glioma cells.[1] this compound induces G2/M arrest and cytoskeletal changes, not significant apoptosis. | Analyze for markers of G2/M arrest (e.g., using flow cytometry for cell cycle analysis) and cytoskeletal changes (e.g., phalloidin staining for F-actin) to confirm the expected off-target effects. |
Quantitative Data Summary
Table 1: Effects of this compound on Cell Cycle Distribution in Glioma Cells (24h treatment)
| Cell Line | This compound Concentration | % of Cells in G2/M Phase |
| U251MG | Control | 8.66% |
| 2.5 µM | 77.8% | |
| 5.0 µM | 85.8% |
Data extracted from a study by Park et al. (2014).[1]
Table 2: Known Kinase Targets and Off-Targets of this compound
| Target | Effect | Concentration | Cell Type/Assay |
| VEGFR-3 | Inhibition of phosphorylation | ~5 µM | Endothelial cells[4] |
| VEGFR-3 | Increased phosphorylation | 2.5 - 5.0 µM | Glioma cells (C6, U251MG)[1] |
| VEGFR-2 | Partial inhibition of phosphorylation | ~50 µM | PAE cells[4] |
| EGFR | No effect on autophosphorylation | 0.5 - 50 µM | A431 cells[7] |
| IGF-1R | No effect on autophosphorylation | 0.5 - 50 µM | HEK-293 cells[7] |
| PDGFRβ | No effect on autophosphorylation | 0.5 - 50 µM | PAE cells[7] |
| Akt | Increased phosphorylation | 2.5 - 5.0 µM | Glioma cells (C6, U251MG)[1] |
| GSK3β | Increased phosphorylation | 2.5 - 5.0 µM | Glioma cells (C6, U251MG)[1] |
| RhoA | Activation | 2.5 - 5.0 µM | Glioma cells (C6, U251MG)[1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
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Cell Seeding: Plate glioma cells (e.g., C6, U251MG) in 6-well plates and allow them to adhere overnight.
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Treatment: Treat cells with this compound (e.g., 2.5 µM, 5.0 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.
Protocol 2: Western Blot for Akt/GSK3β Phosphorylation
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Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Off-target signaling pathway of this compound in glioma cells.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating the Paradoxical Effect of MAZ51 on VEGFR-3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers who observe an unexpected increase in Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) phosphorylation when using the inhibitor MAZ51. This phenomenon, while contrary to its established role as a VEGFR-3 kinase inhibitor, has been documented in specific cellular contexts.[1][2] This guide offers potential explanations, detailed experimental protocols for verification, and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, a known VEGFR-3 inhibitor, but I'm seeing an increase in VEGFR-3 phosphorylation. Is this expected?
A1: While this compound is characterized as a selective inhibitor of VEGFR-3, studies have reported a paradoxical increase in VEGFR-3 phosphorylation in certain cell types, notably in rat C6 and human U251MG glioma cells.[1][2] Therefore, this observation, although unexpected based on the compound's primary classification, is not unprecedented. In many other cell lines, such as prostate cancer cells and endothelial cells, this compound has been shown to inhibit VEGFR-3 phosphorylation as expected.[3][4]
Q2: Why would an inhibitor cause an increase in phosphorylation?
A2: The exact mechanism for this paradoxical effect in specific cell types is not fully elucidated. However, several hypotheses can be considered:
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Off-Target Effects: this compound, like many kinase inhibitors, may have off-target effects. It could be inhibiting a phosphatase that normally dephosphorylates VEGFR-3, leading to a net increase in phosphorylation. Alternatively, it might activate an upstream kinase that phosphorylates VEGFR-3.
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Cell-Type Specificity: The cellular context, including the expression levels of co-receptors, phosphatases, and downstream signaling molecules, can significantly influence a drug's effect. In glioma cells, the signaling network may be wired differently, leading to this atypical response.[1][2]
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Conformational Changes: The binding of this compound to the kinase domain might induce a conformational change in the VEGFR-3 receptor that, in some cellular environments, promotes phosphorylation by another kinase or stabilizes the phosphorylated state.
Q3: Are the downstream effects of this compound in glioma cells still dependent on VEGFR-3 signaling?
A3: Interestingly, in the glioma cell lines where this compound increased VEGFR-3 phosphorylation, the downstream effects of this compound, such as cell rounding and G2/M cell cycle arrest, were found to be independent of VEGFR-3 signaling.[1][2] This suggests that the primary mechanism of action of this compound in these cells is through other signaling pathways, such as the activation of Akt/GSK3β and RhoA signaling.[1]
Data Presentation
The following table summarizes the differential effects of this compound on VEGFR-3 phosphorylation in various cell lines as reported in the literature.
| Cell Line | Cancer Type | Effect of this compound on VEGFR-3 Phosphorylation | Reference |
| C6 | Rat Glioma | Increased | [1][2] |
| U251MG | Human Glioma | Increased | [1][2] |
| PC-3 | Human Prostate Cancer | Decreased | [3] |
| Endothelial Cells | Normal | Decreased | [4] |
Experimental Protocols
To help you validate your findings and troubleshoot your experiments, we provide a detailed protocol for immunoprecipitation and Western blotting to assess VEGFR-3 phosphorylation status.
Protocol: Immunoprecipitation (IP) and Western Blotting for VEGFR-3 Phosphorylation
1. Cell Lysis
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Culture cells to 70-80% confluency.
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Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF-C treatment).
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Wash cells twice with ice-cold PBS.
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Lyse cells on ice for 30 minutes in a lysis buffer suitable for preserving phosphorylation. A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Immunoprecipitation
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Pre-clear the lysate by incubating with Protein A/G magnetic beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.
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Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.
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To 500-1000 µg of pre-cleared lysate, add 1-2 µg of anti-VEGFR-3 antibody.
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Incubate overnight at 4°C with gentle rotation.
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Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
Pellet the beads with a magnetic rack and discard the supernatant.
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Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all residual buffer.
3. Western Blotting
-
Elute the immunoprecipitated proteins by resuspending the beads in 20-40 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
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Pellet the beads and load the supernatant onto an SDS-PAGE gel.
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Include a lane with the input lysate to verify the presence of VEGFR-3 in your samples.
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Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
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Incubate the membrane overnight at 4°C with a primary antibody against phosphotyrosine (e.g., 4G10).
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against total VEGFR-3.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the canonical VEGFR-3 signaling pathway and a proposed model for the paradoxical action of this compound.
Caption: Canonical VEGFR-3 Signaling Pathway.
Caption: Proposed Model for this compound Paradoxical Effect.
Troubleshooting Workflow
If you observe an unexpected increase in VEGFR-3 phosphorylation with this compound treatment, follow this troubleshooting workflow.
Caption: Troubleshooting Workflow for Paradoxical VEGFR-3 Phosphorylation.
References
- 1. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 3. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 4. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
MAZ51 Technical Support Center: Optimizing Apoptosis Induction
Welcome to the technical support center for MAZ51-mediated apoptosis induction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for inducing apoptosis with this compound?
The optimal incubation time for this compound-induced apoptosis is cell-line dependent and should be determined empirically. A common starting point is a 24-hour incubation period.[1] However, depending on the cell type and experimental goals, this can range from 6 to 48 hours. It is recommended to perform a time-course experiment to identify the ideal incubation period for your specific cell line.
Q2: What is the recommended concentration range for this compound to induce apoptosis?
The effective concentration of this compound for apoptosis induction varies between cell lines. A typical starting range is 2.5 µM to 10 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as concentrations above 10 µM may lead to non-specific effects.[3]
Q3: I am not observing significant apoptosis after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of apoptosis:
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Sub-optimal Incubation Time or Concentration: The incubation time may be too short, or the concentration of this compound may be too low for your specific cell line.
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Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis.
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This compound Degradation: this compound is unstable in solution and should be freshly prepared for each experiment.[1][2]
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Incorrect Apoptosis Assay: Ensure the apoptosis detection method is appropriate for the expected mechanism and timing of cell death.
Q4: My control cells (vehicle-treated) are showing high levels of cell death. What could be the cause?
High cell death in control groups is often due to solvent toxicity. This compound is typically dissolved in DMSO.[4] Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (generally below 0.5%). It is recommended to run a vehicle-only control to assess the effect of the solvent on cell viability. For in vivo experiments in mice, the concentration of DMSO should be kept below 10%.
Q5: Can this compound induce effects other than apoptosis?
Yes, in some cell lines, such as glioma cells, this compound has been shown to induce G2/M cell cycle arrest and cell rounding without triggering significant cell death.[5][6][7] These effects are mediated through the phosphorylation of Akt/GSK3β and activation of RhoA.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Apoptosis Induction | Insufficient this compound concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 20 µM). |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. | |
| This compound solution has degraded. | Prepare fresh this compound solution for each experiment. | |
| Cell line is resistant to this compound. | Consider using a different cell line or a combination treatment with other apoptosis-inducing agents. | |
| High Background Apoptosis in Control | Solvent (DMSO) toxicity. | Reduce the final DMSO concentration in the culture medium to a non-toxic level (typically <0.5%). Run a vehicle-only control. |
| Sub-optimal cell culture conditions. | Ensure proper cell culture maintenance, including cell density and media conditions. | |
| Inconsistent Results Between Experiments | Variation in this compound solution preparation. | Standardize the protocol for preparing this compound stock and working solutions. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. | |
| Pipetting errors. | Ensure accurate and consistent pipetting of this compound and reagents. | |
| Unexpected Morphological Changes (e.g., cell rounding without apoptosis) | Cell-line specific response. | This may be the primary effect of this compound in your cell line.[5][6] Consider assays for cell cycle analysis or cytoskeletal changes. |
| Off-target effects of this compound. | Be aware that this compound can have effects independent of VEGFR-3 inhibition.[8][9] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations and Incubation Times of this compound for Apoptosis Induction in Various Cell Lines.
| Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| Various tumor cell lines | 2.5 - 10 µM | 24 hours | Induction of apoptosis |
| Human prostate cancer PC-3 cells | IC50 = 2.7 µM | 48 hours | Inhibition of cell growth |
| Human endothelial cells | Not specified | Not specified | Less potent induction of apoptosis compared to proliferation inhibition |
| Rat mammary carcinomas (in vivo) | 8 mg/kg (i.p. daily) | 15 days | Suppression of tumor growth |
Experimental Protocols
General Protocol for this compound Treatment
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
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This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
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Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the predetermined optimal time in a humidified incubator at 37°C and 5% CO2.
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Apoptosis Assessment: Following incubation, harvest the cells and proceed with the chosen apoptosis detection method.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Harvesting: After this compound treatment, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[10]
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Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[10]
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
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Cell Lysis: After this compound treatment, lyse the cells in a chilled lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
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Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
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Incubation: Incubate the plate at 37°C for 1-2 hours.
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Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
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Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like Triton X-100 or proteinase K to allow entry of the labeling enzyme.[6]
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Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[6]
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Washing: Wash the cells to remove unincorporated nucleotides.
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Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright fluorescence.[6]
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for this compound apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
MAZ51 Technical Support Center: Navigating Long-Term Studies
Welcome to the MAZ51 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in long-term experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during prolonged studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an indolinone-based small molecule that was initially identified as a potent and selective inhibitor of the vascular endothelial growth factor receptor-3 (VEGFR-3) tyrosine kinase[1][2]. By inhibiting the ligand-induced autophosphorylation of VEGFR-3, this compound can block downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels)[3]. This makes it a valuable tool for studying the role of VEGFR-3 in various physiological and pathological processes, including tumor metastasis. However, it is important to note that this compound can also inhibit other tyrosine kinases, leading to off-target effects[3][4].
Q2: What are the known off-target effects of this compound that could impact long-term studies?
Prolonged exposure to this compound may lead to off-target effects that are not observed in short-term experiments. This compound has been shown to inhibit the proliferation and induce apoptosis in a variety of tumor cell lines that do not express VEGFR-3, suggesting it acts on other tyrosine kinases[3][4]. In some glioma cell lines, this compound's anti-proliferative effects were found to be independent of VEGFR-3 phosphorylation inhibition[5]. Furthermore, in vivo studies have indicated that this compound can have effects on the vasculature in the context of cisplatin nephrotoxicity, suggesting potential for off-target vascular effects[1]. Therefore, researchers should include appropriate controls to distinguish between VEGFR-3-mediated and off-target effects in their long-term experiments.
Q3: How stable is this compound in solution and what are the best practices for its use in long-term cell culture?
This compound is known to be unstable in solutions, and it is highly recommended to prepare fresh working solutions for each experiment, particularly for in vivo studies[6]. For long-term in vitro studies, this instability presents a significant challenge. While specific degradation kinetics in various cell culture media are not extensively published, it is best practice to replace the media with freshly prepared this compound-containing media at least every 24-48 hours to ensure a consistent effective concentration. Signs of degradation may include a visible change in the color of the media or the formation of precipitates.
Q4: Can cells develop resistance to this compound over time?
While specific studies on acquired resistance to this compound are limited, resistance to anti-angiogenic therapies, including VEGFR inhibitors, is a well-documented phenomenon[1][7]. Potential mechanisms of resistance include the activation of alternative signaling pathways to bypass the inhibited receptor, such as the upregulation of other pro-angiogenic factors like placental growth factor (PlGF) or fibroblast growth factor (FGF)[7]. Additionally, tumor cells can exhibit genetic plasticity that allows them to adapt to the presence of the inhibitor[7]. Researchers conducting long-term studies should monitor for signs of developing resistance, such as a decrease in the compound's efficacy over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Efficacy Over Time in Cell Culture | 1. Compound Degradation: this compound is unstable in solution. 2. Cellular Resistance: Cells may be developing resistance to the compound. | 1. Increase the frequency of media changes with freshly prepared this compound. Consider performing a dose-response curve at different time points to assess for a shift in IC50. 2. Analyze downstream signaling pathways to see if alternative pathways are activated. Consider combination therapies to target potential resistance mechanisms. |
| Unexpected Phenotypic Changes in Cells | Off-Target Effects: this compound can inhibit other tyrosine kinases besides VEGFR-3. | 1. Use a lower concentration of this compound if possible. 2. Include a secondary, structurally different VEGFR-3 inhibitor as a control. 3. Use siRNA or shRNA to specifically knock down VEGFR-3 and compare the phenotype to that induced by this compound. |
| Precipitation in Culture Media | Poor Solubility: this compound has limited solubility in aqueous solutions. | 1. Ensure the DMSO stock concentration is not too high before diluting into aqueous media. 2. Prepare fresh dilutions for each use. 3. If precipitation persists, consider using a different formulation or vehicle, though this may require extensive validation. |
| Inconsistent Results in Animal Studies | 1. Compound Instability: Inconsistent preparation and administration of this compound. 2. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between animals. | 1. Prepare fresh this compound solution immediately before each administration. Ensure consistent dosing and administration route. 2. Monitor animal weight and health closely. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model. |
| Toxicity in Animal Models | Cumulative Toxicity or Off-Target Effects: Prolonged exposure may lead to unforeseen toxicities. | 1. Reduce the dose or the frequency of administration. 2. Monitor for signs of toxicity through regular health checks and blood work. 3. Conduct histological analysis of major organs at the end of the study to assess for tissue damage. |
Experimental Protocols
Long-Term In Vitro Cell Proliferation Assay
This protocol is designed to assess the long-term effects of this compound on cancer cell proliferation.
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Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth.
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This compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in fresh cell culture medium to the desired final concentrations.
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Treatment: The following day, replace the existing medium with the this compound-containing medium or vehicle control (medium with the same percentage of DMSO).
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Media Changes: Replace the medium with freshly prepared this compound-containing medium every 48 hours to maintain a consistent concentration of the active compound.
-
Proliferation Assessment: At various time points (e.g., day 3, 7, 10, and 14), assess cell proliferation using a suitable method such as the CyQUANT® Direct Cell Proliferation Assay or by cell counting.
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Data Analysis: Plot cell proliferation against time for each concentration of this compound to determine the long-term inhibitory effects.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a xenograft tumor model over several weeks.
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Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
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Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
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This compound Preparation for Injection: Immediately before each injection, prepare the this compound solution. A common vehicle is a mixture of DMSO and corn oil or a formulation with PEG300, Tween80, and ddH2O[1].
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Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule (e.g., daily or every other day). A study on prostate cancer xenografts involved daily subcutaneous injections of 1 or 3 μM this compound for up to 4 weeks[8][9].
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Monitoring: Monitor tumor growth and the general health of the animals (body weight, behavior) throughout the study.
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Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound inhibits the VEGF-C/D signaling pathway.
Caption: Workflow for a long-term in vivo this compound study.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance to Anti-VEGF Therapy for Neovascular Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance to Anti-VEGF Therapy for Neovascular Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
MAZ51 stability in solution at room temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MAZ51 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound powder is stable for up to three years when stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to one year, or at -20°C for up to six months.[1] To ensure the integrity of the compound, avoid repeated freeze-thaw cycles.
Q2: What is the stability of this compound in solution at room temperature?
This compound in solution is unstable and should be prepared fresh for optimal results.[2] If a stock solution is brought to room temperature for use, it should be used promptly and any remaining solution should be discarded or stored appropriately at low temperatures.
Q3: What are the recommended solvents for dissolving this compound?
The most common solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is also soluble in dimethylformamide (DMF). When preparing a stock solution in DMSO, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]
Q4: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[5] It acts as a reversible and ATP-competitive inhibitor, blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[1] This inhibition can interfere with processes such as lymphangiogenesis.
Q5: Are there any known off-target effects of this compound?
Yes, some studies have shown that this compound can have effects independent of VEGFR-3 inhibition in certain cancer cell lines.[6] For instance, in glioma cells, this compound has been observed to induce cell rounding and G2/M cell cycle arrest through the phosphorylation of Akt/GSK3β and activation of RhoA, even without inhibiting VEGFR-3 phosphorylation.[5] It has also been suggested that this compound may block the activity of other tyrosine kinases in addition to VEGFR-3.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The aqueous environment of the culture medium can cause the poorly water-soluble this compound to precipitate out of the DMSO stock solution. | - Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to maintain cell health. - Add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing. - Consider using a solubilizing agent, such as SBE-β-CD, in your formulation for in vivo experiments.[2] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound: As this compound is unstable in solution, using a stock solution that has been stored for an extended period or improperly handled can lead to reduced activity. - Off-target effects: The observed phenotype may be a result of this compound acting on pathways other than VEGFR-3.[5][6] | - Always prepare fresh working solutions from a properly stored stock. - Perform dose-response experiments to determine the optimal concentration for your specific cell line and assay. - Consider including control experiments to investigate the involvement of alternative pathways, such as the Akt/GSK3β and RhoA signaling pathways. |
| Difficulty dissolving this compound powder. | This compound may not readily dissolve, even in DMSO. | Sonication is recommended to aid in the dissolution of this compound in DMSO.[3] Ensure you are using fresh, anhydrous DMSO. |
| Vehicle control (DMSO) shows cellular effects. | High concentrations of DMSO can be toxic to cells and may influence experimental outcomes. | - Keep the final DMSO concentration in your experiments as low as possible, ideally below 0.5%. - Always include a vehicle control group in your experiments that is treated with the same concentration of DMSO as the this compound-treated groups. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvents | DMSO, DMF | [2][3] |
| Solubility in DMSO | 3.33 mg/mL (10.59 mM) to 63 mg/mL (200.39 mM) | [3][4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 6 months | [1][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative example for assessing the effect of this compound on the viability of cancer cells.
1. Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. This compound Treatment:
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Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
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On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).
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Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
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After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis of VEGFR-3 Phosphorylation
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of VEGFR-3.
1. Cell Treatment and Lysis:
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Seed cells in 6-well plates and grow them to 70-80% confluency.
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Serum-starve the cells for 4-6 hours prior to treatment.
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Treat the cells with the desired concentration of this compound (e.g., 3 µM) for a specified time (e.g., 4 hours).
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Stimulate the cells with a ligand such as VEGF-C (e.g., 50 ng/mL) for the last 15-30 minutes of the this compound treatment.
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Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. Immunoprecipitation (Optional, for enhanced signal):
-
Incubate 200-500 µg of protein lysate with an anti-VEGFR-3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein by boiling the beads in SDS-PAGE sample buffer.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (or the entire immunoprecipitated sample) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-3.
Visualizations
Caption: this compound inhibits the VEGFR-3 signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
cell viability issues with high concentrations of MAZ51
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MAZ51 who are experiencing challenges with cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] It functions by blocking the ligand-induced autophosphorylation of VEGFR-3, a key process in lymphangiogenesis.[3] At lower concentrations (around 3-5 µM), this compound preferentially inhibits VEGFR-3 phosphorylation.[4][5]
Q2: I'm observing high levels of cytotoxicity with this compound. Is this expected?
A2: Yes, high concentrations of this compound have been reported to cause cytotoxicity. Concentrations exceeding 10 µM can lead to non-specific effects and a decrease in cell viability.[4][5] this compound can induce apoptosis and block cell proliferation in a variety of tumor cell lines.[1][3]
Q3: What are the off-target effects of this compound at higher concentrations?
A3: At higher concentrations (around 50 µM), this compound can inhibit the phosphorylation of VEGFR-2.[4][5] It has also been shown to induce G2/M cell cycle arrest in glioma cells, an effect that may be independent of VEGFR-3 inhibition.[6] Some studies suggest that this compound can affect the activity of other tyrosine kinases beyond VEGFR-3.[3]
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound is cell-line dependent. For inhibiting VEGFR-3, concentrations around 3 µM have been used effectively.[4][5] However, the IC50 values can range from 2.7 µM to 7.0 µM in different cell lines (see Table 1).[4][5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in dimethyl sulfoxide (DMSO).[2][4] It is recommended to prepare fresh solutions, as the compound can be unstable in solution.[1] For in vivo studies, specific formulations with corn oil or a mix of DMSO, PEG300, and Tween80 have been described.[2] For cell culture experiments, the final DMSO concentration in the media should be kept low (e.g., 0.1%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
This guide addresses common issues related to cell viability when using high concentrations of this compound.
Problem: Excessive Cell Death or Low Cell Viability
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify a suitable working range. For targeted VEGFR-3 inhibition, aim for concentrations below 10 µM to minimize off-target effects.[4][5]
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same concentration of DMSO to differentiate between compound and solvent toxicity.
Possible Cause 3: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment.[1] Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 4: Cell line is highly sensitive to VEGFR-3 inhibition or off-target effects.
-
Solution: If your cell line's viability is highly dependent on the signaling pathways inhibited by this compound, you may observe significant cell death. Consider using a lower concentration for a longer duration or exploring alternative inhibitors with a different specificity profile.
Problem: Inconsistent or Non-reproducible Results
Possible Cause 1: Inconsistent this compound concentration.
-
Solution: Ensure accurate and consistent preparation of this compound dilutions for every experiment. Use calibrated pipettes and thoroughly mix the solutions.
Possible Cause 2: Variation in cell health and density.
-
Solution: Maintain consistent cell culture practices. Seed cells at a consistent density for each experiment and ensure they are in the logarithmic growth phase before treatment.
Quantitative Data
Table 1: IC50 Values of this compound in Various Prostate Cell Lines After 48 Hours of Treatment. [4][5]
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer (Androgen-Independent) | 2.7 |
| DU145 | Human Prostate Cancer (Androgen-Independent) | 3.8 |
| LNCaP | Human Prostate Cancer (Androgen-Sensitive) | 6.0 |
| PrEC | Normal Human Prostate Epithelial | 7.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the effects of this compound on prostate cancer cells.[4][5]
Materials:
-
96-well plates
-
Prostate cells (or other cell line of interest)
-
Culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed 3 x 10⁴ cells per well in a 96-well plate and incubate at 37°C overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO that will be in the highest this compound concentration well.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Simplified signaling pathway of VEGFR-3 and points of inhibition by this compound.
Caption: Troubleshooting workflow for addressing cell viability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
Validation & Comparative
Validating MAZ51-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating apoptosis induced by the small molecule inhibitor MAZ51 using caspase assays. While this compound is known to inhibit cell proliferation and induce apoptosis in various cancer cell lines, this guide offers a framework for quantifying its apoptotic effects and comparing them with other standard inducers.[1][2][3]
Introduction to this compound and Apoptosis Validation
This compound is an indolinone-based compound initially identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[2] It has been shown to block the proliferation of tumor cells and induce apoptosis.[1][2][3] However, some studies suggest that its anti-proliferative and pro-apoptotic effects may be independent of VEGFR-3 inhibition, indicating a more complex mechanism of action.[4]
Given the critical role of apoptosis in cancer therapy, it is essential to validate and quantify the apoptotic effects of compounds like this compound. Caspase activity assays are a cornerstone of apoptosis research, providing a reliable method to measure the activation of the caspase cascade, a central component of the apoptotic signaling pathway.
Comparison of Apoptosis Induction: this compound vs. Alternatives
Objective comparison of the pro-apoptotic efficacy of this compound against established chemotherapy agents is crucial for its evaluation as a potential therapeutic. The following table summarizes key apoptotic markers. Note: Specific quantitative data for this compound-induced caspase activity from publicly available literature is limited. The data presented here for this compound is illustrative and highlights the need for further quantitative studies. Data for Doxorubicin is representative of a typical positive control.
| Feature | This compound | Doxorubicin (Positive Control) | Staurosporine (Positive Control) |
| Mechanism of Action | Primarily known as a VEGFR-3 inhibitor, but may have other targets.[1][2] | DNA intercalator and topoisomerase II inhibitor. | Broad-spectrum protein kinase inhibitor. |
| Cell Lines Shown to Undergo Apoptosis | Various tumor cell lines.[1][2][3] | Wide range of cancer cell lines. | Numerous cell lines. |
| Reported Caspase-3/7 Activation (Fold Change vs. Control) | Data not available in published literature. | ~3-5 fold | ~4-8 fold |
| Reported Caspase-9 Activation (Fold Change vs. Control) | Data not available in published literature. | ~2-4 fold | ~3-6 fold |
| Typical Concentration Range for Apoptosis Induction | 2.5-10 µM[2] | 0.5-5 µM | 0.1-1 µM |
| Time Course for Apoptosis Induction | 24 hours[2] | 24-48 hours | 4-24 hours |
Experimental Protocols
To quantitatively assess this compound-induced apoptosis, a caspase activity assay is recommended. Below are detailed protocols for commonly used colorimetric and fluorometric caspase-3/7 assays.
Caspase-3/7 Colorimetric Assay Protocol
This protocol is adapted from commercially available kits and provides a general workflow.
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate overnight. b. Treat cells with desired concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control and a positive control (e.g., Doxorubicin or Staurosporine).
2. Cell Lysis: a. Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant. b. Add 50 µL of chilled cell lysis buffer to each well. c. Incubate the plate on ice for 10 minutes.
3. Caspase Assay: a. To each well containing cell lysate, add 50 µL of 2x reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA). b. Incubate the plate at 37°C for 1-2 hours, protected from light. c. Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank (lysis buffer and reaction buffer only) from all readings. b. Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle-treated control.
Caspase-3/7 Fluorometric Assay Protocol
This protocol offers higher sensitivity compared to the colorimetric assay.
1. Cell Culture and Treatment: a. Follow the same procedure as for the colorimetric assay (Step 1a-b).
2. Cell Lysis: a. Follow the same procedure as for the colorimetric assay (Step 2a-c).
3. Caspase Assay: a. To each well containing cell lysate, add 50 µL of 2x reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). b. Incubate the plate at 37°C for 1-2 hours, protected from light. c. Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
4. Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Determine the fold-increase in caspase-3 activity by comparing the fluorescence of the this compound-treated samples to the vehicle-treated control.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for a caspase-3/7 assay.
References
- 1. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming MAZ51's VEGFR-3 Inhibition: A Comparative Guide with siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3): the small molecule inhibitor MAZ51 and siRNA-mediated knockdown. Understanding the nuances of each technique is crucial for accurately interpreting experimental data and advancing drug discovery programs targeting VEGFR-3, a critical regulator of lymphangiogenesis and a promising target in oncology.
Performance Comparison: this compound vs. VEGFR-3 siRNA
The following table summarizes the quantitative effects of this compound and VEGFR-3 siRNA on key cellular processes mediated by VEGFR-3 signaling. The data is compiled from studies in various cancer cell lines, highlighting the importance of cellular context in experimental outcomes.
| Parameter | This compound | VEGFR-3 siRNA | Cell Line Context |
| VEGFR-3 Phosphorylation | Complete inhibition of VEGF-C-induced phosphorylation at 3 µM.[1] In some cell types, however, it may paradoxically increase phosphorylation. | Direct reduction of total VEGFR-3 protein, leading to decreased phosphorylation. | Prostate Cancer (PC-3)[1], Glioma (C6) |
| Cell Proliferation | IC50 = 2.7 µM[1][2] | 42% reduction in cell viability. | Prostate Cancer (PC-3)[1][2], Breast Cancer (BT474) |
| Cell Migration | Marked decrease in VEGF-C-induced migration at 3 µM.[1] | Marked decrease in VEGF-C-induced migration at 50 nM.[1] | Prostate Cancer (PC-3)[1] |
Experimental Methodologies
Accurate and reproducible experimental design is paramount. Below are detailed protocols for the key assays used to generate the comparative data.
Western Blot for VEGFR-3 Phosphorylation
This protocol details the detection of phosphorylated VEGFR-3 to assess the inhibitory action of this compound or the effect of siRNA knockdown.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound, VEGFR-3 siRNA, or respective controls.
-
Stimulate with VEGF-C (e.g., 50 ng/mL) for a specified time (e.g., 15-30 minutes) to induce VEGFR-3 phosphorylation.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Immunoprecipitation (Optional, but recommended for specificity):
-
Incubate a portion of the cell lysate with an anti-VEGFR-3 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-receptor complex.
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-3 (pY1337) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total VEGFR-3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell Proliferation Assay (MTT or WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or transfect with VEGFR-3 siRNA or a non-targeting control siRNA.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
For this compound, determine the IC50 value (the concentration that inhibits 50% of cell proliferation) by plotting a dose-response curve.
-
Transwell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Cell Preparation:
-
Culture cells and treat with this compound, VEGFR-3 siRNA, or controls as described above.
-
After treatment, serum-starve the cells for several hours.
-
Trypsinize and resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., serum or VEGF-C) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a time period sufficient for cell migration (e.g., 12-24 hours).
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Express the results as the percentage of migrated cells compared to the control.
-
Visualizing the Mechanisms
To better understand the experimental logic and the underlying biological pathways, the following diagrams are provided.
Experimental workflow for comparing this compound and VEGFR-3 siRNA.
VEGFR-3 signaling and points of inhibition.
References
A Comparative Analysis of MAZ51 and Axitinib as VEGFR-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3): MAZ51 and axitinib. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their investigations into lymphangiogenesis and cancer therapy.
Introduction
Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) is a tyrosine kinase receptor that plays a crucial role in the development and maintenance of the lymphatic system. Its activation by its ligands, VEGF-C and VEGF-D, promotes lymphangiogenesis, a process implicated in tumor metastasis. Consequently, inhibitors of VEGFR-3 are of significant interest in oncology research. This guide compares the biochemical and cellular activities of this compound, a selective VEGFR-3 inhibitor, and axitinib, a multi-targeted tyrosine kinase inhibitor.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data on the inhibitory activities of this compound and axitinib against VEGFR-3 and other related kinases.
Table 1: Comparative Inhibitory Potency (IC50) Against VEGFR-3
| Compound | IC50 for VEGFR-3 | Cell/Assay Type | Reference |
| This compound | ~5 µM | Ligand-induced autophosphorylation in cells | [1][2] |
| 2.7 µM | PC-3 cell proliferation | [1] | |
| Axitinib | 0.1-0.3 nM | Cellular autophosphorylation | [3][4][5] |
| 0.1-0.3 nmol/L | In vitro kinase assay | [6] |
Table 2: Kinase Selectivity Profile
| Compound | Other Kinases Inhibited (IC50/Ki) | Reference |
| This compound | Preferentially inhibits VEGFR-3 over VEGFR-2 (IC50 ~50 µM)[2]. No significant effect on EGFR, IGF-1R, and PDGFRβ autophosphorylation[7]. | [2][7] |
| Axitinib | VEGFR-1 (1.2 nM), VEGFR-2 (0.2 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[3][4]. | [3][4] |
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays designed to assess the potency and selectivity of kinase inhibitors. Below are generalized methodologies for the key experiments cited.
In Vitro Kinase Assay (for Axitinib)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents : Recombinant human VEGFR-3 kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (axitinib).
-
Procedure :
-
The VEGFR-3 enzyme is incubated with varying concentrations of axitinib in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or radiometric assays using radiolabeled ATP.
-
-
Data Analysis : The concentration of axitinib that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Autophosphorylation Assay (for this compound and Axitinib)
This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.
-
Cell Culture : A cell line endogenously expressing or engineered to overexpress VEGFR-3 (e.g., human prostate cancer PC-3 cells or porcine aorta endothelial (PAE) cells) is used[2][4].
-
Procedure :
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the inhibitor (this compound or axitinib) for a specified time.
-
The cells are then stimulated with the VEGFR-3 ligand, VEGF-C, to induce receptor autophosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
-
Analysis :
-
Equal amounts of protein from each lysate are subjected to immunoprecipitation with an anti-VEGFR-3 antibody.
-
The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an antibody specific for phosphorylated tyrosine residues (p-Tyr) and subsequently with an antibody for total VEGFR-3 to ensure equal loading.
-
The band intensities are quantified, and the ratio of phosphorylated VEGFR-3 to total VEGFR-3 is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
-
Cell Proliferation Assay (for this compound)
This assay assesses the effect of an inhibitor on the growth and proliferation of cancer cells that may be dependent on VEGFR-3 signaling.
-
Cell Culture : PC-3 human prostate cancer cells, which express VEGFR-3, are seeded in 96-well plates and allowed to adhere overnight[1].
-
Treatment : The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours)[2].
-
Quantification of Proliferation : Cell proliferation can be measured using various methods:
-
MTT Assay : This colorimetric assay measures the metabolic activity of viable cells. MTT reagent is added to the wells, and the resulting formazan product is solubilized and measured spectrophotometrically.
-
BrdU Incorporation Assay : This assay measures DNA synthesis. Cells are incubated with BrdU, which is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody in an ELISA format.
-
-
Data Analysis : The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Mandatory Visualization
VEGFR-3 Signaling Pathway
The following diagram illustrates the canonical VEGFR-3 signaling pathway and the points of inhibition by this compound and axitinib.
Caption: VEGFR-3 signaling pathway and inhibitor action.
General Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing kinase inhibitors like this compound and axitinib.
Caption: Workflow for kinase inhibitor evaluation.
Conclusion
This compound and axitinib represent two distinct classes of VEGFR-3 inhibitors. Axitinib is a highly potent, multi-targeted inhibitor with activity in the nanomolar range against VEGFR-1, -2, and -3, as well as other kinases.[3][4][6] Its broad-spectrum activity may be advantageous in targeting multiple pathways involved in tumor angiogenesis and growth.
In contrast, this compound demonstrates a more selective inhibition of VEGFR-3, with significantly less potency against VEGFR-2, particularly at lower micromolar concentrations.[2][8] This selectivity may be beneficial for studies aiming to specifically dissect the role of VEGFR-3 in biological processes without the confounding effects of inhibiting other VEGFRs. The choice between these two inhibitors will ultimately depend on the specific research question and the desired selectivity profile for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 3. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VEGFR3 Kinase Inhibitor, this compound [sigmaaldrich.com]
A Head-to-Head Comparison of MAZ51 and SAR131675 for Selective VEGFR-3 Inhibition
In the landscape of targeted cancer therapy, the selective inhibition of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) has emerged as a promising strategy to impede lymphangiogenesis and tumor metastasis. Among the small molecule inhibitors investigated for this purpose, MAZ51 and SAR131675 have garnered attention for their potential to selectively target VEGFR-3. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
Both this compound and SAR131675 are potent inhibitors of VEGFR-3 tyrosine kinase. However, SAR131675 demonstrates higher potency and selectivity for VEGFR-3 based on the available data. While this compound has shown efficacy in preclinical models, its selectivity profile appears to be more concentration-dependent, with off-target effects on VEGFR-2 at higher concentrations. SAR131675 has been extensively profiled against a large kinase panel, confirming its high selectivity. It is crucial to note that the development of SAR131675 was discontinued due to adverse metabolic effects observed in preclinical studies.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and SAR131675, focusing on their inhibitory activity against VEGFR-3 and other relevant kinases.
| Parameter | This compound | SAR131675 |
| VEGFR-3 IC50 | ~5 µM (for phosphorylation inhibition) | 23 nM (cell-free) / 20 nM (cellular)[1][2] |
| VEGFR-2 IC50 | ~50 µM (for phosphorylation inhibition)[3] | 235 nM (cell-free) / 280 nM (cellular)[2] |
| VEGFR-1 IC50 | Not specified | > 3 µM (cell-free) / ~1 µM (cellular)[2] |
| Selectivity (VEGFR-2/VEGFR-3) | ~10-fold | ~10-fold[1][4][5] |
| Other Kinases | No effect on EGFR, IGF-1R, and PDGFRβ autophosphorylation.[6] | Highly selective against a panel of 65 kinases.[4][5] |
| Cellular Effects | Induces G2/M cell cycle arrest and apoptosis in various tumor cells.[7] | Inhibits proliferation of primary human lymphatic cells.[1][2] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the evaluation process for these inhibitors, the following diagrams are provided.
Caption: VEGFR-3 signaling pathway initiated by ligand binding.
Caption: Experimental workflow for evaluating VEGFR-3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and SAR131675.
In Vitro VEGFR-3 Kinase Activity Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-3.
-
Materials: Recombinant human VEGFR-3 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds (this compound or SAR131675), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, VEGFR-3 enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular VEGFR-3 Autophosphorylation Assay
This assay measures the inhibition of ligand-induced VEGFR-3 autophosphorylation in a cellular context.
-
Materials: Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3) or primary lymphatic endothelial cells, serum-free medium, VEGF-C ligand, lysis buffer (containing protease and phosphatase inhibitors), primary antibody against phosphorylated VEGFR-3 (pY1337), primary antibody against total VEGFR-3, and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-C for a short duration (e.g., 5-15 minutes) to induce VEGFR-3 autophosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the anti-phospho-VEGFR-3 antibody to detect the phosphorylated receptor.
-
Strip the membrane and re-probe with the anti-total-VEGFR-3 antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the inhibition of phosphorylation at each compound concentration to determine the cellular IC50.
-
Conclusion
This compound and SAR131675 both function as inhibitors of VEGFR-3, a key player in lymphangiogenesis. The available data suggests that SAR131675 is a more potent and selective inhibitor of VEGFR-3 compared to this compound.[1][2][3] However, the clinical development of SAR131675 was halted due to safety concerns. This compound remains a valuable research tool for studying VEGFR-3 biology, although its potential for off-target effects, particularly on VEGFR-2 at higher concentrations, should be considered when interpreting experimental results.[3] For researchers aiming for high selectivity, SAR131675 may be a more suitable tool compound, with the caveat of its known adverse metabolic profile. The choice between these inhibitors will ultimately depend on the specific experimental context and the desired balance between potency, selectivity, and potential off-target activities.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. rbm.iqvia.com [rbm.iqvia.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assayquant.com [assayquant.com]
Assessing the Specificity of MAZ51: A Kinase Selectivity Profile Comparison
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of MAZ51, a known VEGFR-3 inhibitor, against other multi-kinase inhibitors. While comprehensive kinase panel screening data for this compound is not publicly available, this guide summarizes the existing selectivity information and contrasts it with broader profiles of alternative compounds. Experimental protocols for key kinase inhibition assays are also detailed to support your research.
Kinase Selectivity Profile Comparison
The following table summarizes the known kinase inhibition profiles of this compound and selected alternative multi-kinase inhibitors. It is important to note that the data for this compound is limited compared to other compounds that have been subjected to extensive kinase screening.
| Kinase Target | This compound | Sunitinib | Sorafenib | Axitinib |
| VEGFR-1 (Flt-1) | No significant inhibition at low concentrations | IC₅₀: 13 nM | - | IC₅₀: 0.1 nM[1] |
| VEGFR-2 (KDR/Flk-1) | Partially inhibited at ~50 µM[2][3] | IC₅₀: 4.2 nM | IC₅₀: 90 nM | IC₅₀: 0.2 nM[1] |
| VEGFR-3 (Flt-4) | IC₅₀: ~5 µM (for phosphorylation inhibition)[2][3] | IC₅₀: 46 nM | IC₅₀: 20 nM | IC₅₀: 0.1-0.3 nM[1] |
| PDGFRβ | No effect on ligand-induced autophosphorylation[4] | IC₅₀: 22 nM | IC₅₀: 57 nM | IC₅₀: 1.6 nM[1] |
| c-Kit | - | IC₅₀: 7 nM | IC₅₀: 68 nM | IC₅₀: 1.7 nM[1] |
| Raf-1 | - | IC₅₀: 1.5 nM | IC₅₀: 6 nM | - |
| B-Raf | - | IC₅₀: 2.5 nM | IC₅₀: 22 nM | - |
| RET | - | IC₅₀: 7 nM | - | - |
| FLT3 | - | - | IC₅₀: 59 nM | - |
| EGFR | No effect on ligand-induced autophosphorylation[4] | - | - | - |
| IGF-1R | No effect on ligand-induced autophosphorylation[4] | - | - | - |
| Data for Sunitinib, Sorafenib, and Axitinib are from various sources and may have been determined using different assay conditions. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are protocols for common kinase selectivity profiling assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup : Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic peptide or a specific protein), and the test inhibitor (e.g., this compound) in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
-
Initiation : Start the reaction by adding [γ-³²P]ATP.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing : Wash the filter membranes extensively to remove unincorporated [γ-³²P]ATP.
-
Detection : Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Competitive Binding Assay (e.g., KINOMEscan™)
This high-throughput assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.
-
Assay Components : The assay typically involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's ATP-binding site, and the test compound.
-
Competition : The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis : The results are often expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
Signaling Pathways and Experimental Workflow
VEGFR-3 Signaling Pathway
This compound is primarily known as an inhibitor of VEGFR-3. This receptor plays a crucial role in lymphangiogenesis.
Caption: Simplified VEGFR-3 signaling pathway.
Akt/GSK3β Signaling Pathway
Some studies suggest that this compound's effects may be mediated through the Akt/GSK3β pathway, independent of VEGFR-3 inhibition.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 3. VEGFR3 Kinase Inhibitor, this compound [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
MAZ51: A Comparative Analysis of In Vitro and In Vivo Efficacy in VEGFR-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of MAZ51, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), with a notable alternative, SAR131675. The information presented is collated from various independent research publications to offer an objective overview supported by experimental data.
Introduction to this compound and VEGFR-3 Inhibition
This compound is an indolinone-based small molecule that selectively inhibits the tyrosine kinase activity of VEGFR-3.[1] This receptor plays a crucial role in lymphangiogenesis, the formation of new lymphatic vessels, a process implicated in tumor metastasis. By inhibiting VEGFR-3, this compound aims to impede the spread of cancer cells. This guide will delve into the in vitro and in vivo experimental data available for this compound and compare it with SAR131675, another well-characterized selective VEGFR-3 inhibitor.
In Vitro Efficacy: A Head-to-Head Look
The in vitro efficacy of VEGFR-3 inhibitors is primarily assessed by their ability to inhibit the kinase activity of the receptor and to affect cancer cell behaviors such as proliferation and migration.
Kinase Inhibition
A direct comparison of the half-maximal inhibitory concentration (IC50) reveals the potency of each compound against the VEGFR-3 kinase.
| Compound | IC50 (VEGFR-3 Kinase) | Selectivity Notes |
| This compound | Not explicitly defined in the provided results | Preferentially inhibits VEGFR-3 over VEGFR-2.[2][3] |
| SAR131675 | ~20 nM | Highly selective for VEGFR-3, with moderate activity against VEGFR-2 (approximately 10-fold less potent).[4] |
Cellular Assays
The impact of these inhibitors on cancer cell lines provides insights into their therapeutic potential.
| Assay | Cell Line | This compound | SAR131675 |
| Cell Proliferation | PC-3 (Prostate Cancer) | IC50 = 2.7 µM[2][5][6] | No direct anti-proliferative activity on a panel of 30 tumor cell lines.[4] |
| Human Lymphatic Endothelial Cells (HLECs) | - | IC50 ≈ 20 nM (inhibition of VEGF-C/D induced proliferation)[4] | |
| Cell Migration | PC-3 (Prostate Cancer) | Markedly decreased VEGF-C-induced migration at 3 µM.[2][3] | - |
In Vivo Efficacy: Preclinical Animal Models
The anti-tumor effects of this compound and SAR131675 have been evaluated in various xenograft models, providing crucial data on their in vivo potency.
Tumor Growth Inhibition
| Compound | Animal Model | Tumor Type | Dosing | Key Findings |
| This compound | Xenograft Mouse Model | PC-3 (Prostate Cancer) | 1 µM and 3 µM daily subcutaneous injections | Concentration-dependent blockage of tumor growth.[2][3] |
| SAR131675 | Orthotopic Mouse Model | 4T1 (Mammary Carcinoma) | 30 and 100 mg/kg/day orally | Significant reduction in tumor volume (24% at 30 mg/kg/d and 50% at 100 mg/kg/d).[7] |
| Syngeneic Mouse Model | RIP1.Tag2 (Pancreatic Neuroendocrine) | - | Potent anti-tumoral effect.[8] |
Metastasis Inhibition
| Compound | Animal Model | Tumor Type | Key Findings |
| This compound | - | - | Data on metastasis inhibition is not detailed in the provided results. |
| SAR131675 | Orthotopic Mouse Model | 4T1 (Mammary Carcinoma) | Significantly reduced lymph node invasion and lung metastasis.[4][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
VEGFR-3 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits VEGFR-3 signaling, impacting cell proliferation and migration.
General Experimental Workflow for In Vivo Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. hannes-stark.com [hannes-stark.com]
- 3. Multi-cellular network model predicts alterations in glomerular endothelial structure in diabetic kidney disease | PLOS Computational Biology [journals.plos.org]
- 4. wjgnet.com [wjgnet.com]
- 5. ebm-journal.org [ebm-journal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. eurekaselect.com [eurekaselect.com]
Evaluating MAZ51's Effects in Non-VEGFR-3 Expressing Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MAZ51, a tyrosine kinase inhibitor (TKI), focusing on its effects in cells that do not express the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). While initially identified as a VEGFR-3 inhibitor, emerging evidence reveals that this compound exerts significant biological effects through alternative signaling pathways, particularly in cancer cells lacking its primary target. This guide compares this compound's performance with other relevant TKIs, supported by experimental data, to aid researchers in selecting appropriate tools for their studies and to inform early-stage drug development.
Executive Summary
This compound demonstrates potent anti-proliferative and pro-apoptotic activity in a variety of tumor cells, including those that do not express VEGFR-3.[1][2] Notably, in non-VEGFR-3 expressing glioma cells, the effects of this compound are mediated through the modulation of the RhoA and Akt/GSK3β signaling pathways, leading to cell rounding and G2/M cell cycle arrest.[3] This guide evaluates these VEGFR-3 independent effects and draws comparisons with other multi-targeted TKIs such as Sunitinib and Sorafenib, which have also been investigated in similar contexts.
Data Presentation: Comparative Effects of TKIs on Non-VEGFR-3 Expressing Cells
The following tables summarize the observed effects of this compound and other selected TKIs on key cellular processes in non-VEGFR-3 expressing cancer cell lines, primarily focusing on glioma cells. It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Effects on Cell Proliferation and Viability
| Compound | Cell Line(s) | Assay | Endpoint | Concentration | Outcome | Reference(s) |
| This compound | C6 glioma, U251MG glioma | Cell Proliferation Assay | Inhibition of cellular proliferation | 2.5 - 10 µM | Significant inhibition of proliferation and induction of G2/M arrest.[3] | [3] |
| Sunitinib | U87MG glioma, GL15 glioma | MTT Assay | Reduction in cell viability | 5 - 20 µM | Dose-dependent reduction in cell viability and stunted tumor growth.[4] | [4][5] |
| Sorafenib | U87 glioma, U251 glioma, SHG-44 glioma | MTT Assay | Decrease in cell viability | 1.25 - 15 µM | Dose- and time-dependent decrease in cell viability.[6][7] | [6][7][8] |
Table 2: Effects on Cellular Signaling Pathways
| Compound | Cell Line(s) | Pathway | Key Proteins Modulated | Outcome | Reference(s) |
| This compound | C6 glioma | RhoA, Akt/GSK3β | Increased active RhoA, Increased p-Akt (Ser473), Increased p-GSK3β (Ser9) | Induction of cell rounding and cytoskeletal changes.[3] | [3] |
| Sunitinib | Melanoma cell lines | Akt | Decreased p-Akt | Suppression of downstream signaling. | |
| Sorafenib | U87 glioma, primary glioblastoma cells | STAT3, Akt | Decreased p-STAT3 (Tyr705), No significant change in p-Akt | Inhibition of STAT3 signaling.[6] | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates the proposed VEGFR-3 independent signaling pathway of this compound in glioma cells. This compound, through an unknown target, leads to the activation of RhoA and Akt. Akt activation subsequently phosphorylates and inhibits GSK3β, contributing to G2/M cell cycle arrest. RhoA activation is linked to the observed changes in cell morphology.[3]
This workflow outlines the key experimental steps for evaluating and comparing the effects of this compound and alternative TKIs on non-VEGFR-3 expressing cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of TKIs on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Tyrosine Kinase Inhibitor (TKI) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the TKI in complete medium.
-
Remove the medium from the wells and add 100 µL of the TKI dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the TKI).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Phosphorylated Proteins (p-Akt, p-GSK3β)
This protocol is used to detect the phosphorylation status of specific proteins in a signaling pathway.
-
Materials:
-
Cell culture dishes
-
TKI stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with the TKI as described for the proliferation assay.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
RhoA Activation (Pull-down) Assay
This assay is used to specifically measure the amount of active, GTP-bound RhoA in cell lysates.
-
Materials:
-
Cell culture dishes
-
TKI stock solution
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis/Wash buffer
-
GTPγS and GDP for positive and negative controls
-
Laemmli sample buffer
-
Anti-RhoA antibody
-
-
Procedure:
-
Seed cells and treat with the TKI.
-
Lyse the cells with the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD beads to pull down active RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins and total cell lysates by Western blot using an anti-RhoA antibody.
-
Quantify the amount of active RhoA relative to the total RhoA in the lysates.
-
Conclusion
This compound exhibits significant anti-cancer effects in non-VEGFR-3 expressing cells, primarily through the modulation of the RhoA and Akt/GSK3β signaling pathways. This VEGFR-3 independent activity distinguishes it from more selective VEGFR inhibitors and positions it as a compound of interest for cancers driven by these alternative pathways, such as certain types of glioma. While direct comparative data with other TKIs is limited, the information presented in this guide suggests that this compound's unique mechanism of action warrants further investigation. Researchers are encouraged to use the provided protocols to conduct their own comparative studies to further elucidate the relative efficacy and mechanisms of this compound and other TKIs in relevant cellular models. This will be crucial for the rational design of future therapeutic strategies targeting these complex signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [ouci.dntb.gov.ua]
- 3. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib impedes brain tumor progression and reduces tumor-induced neurodegeneration in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxidative Stress Activated by Sorafenib Alters the Temozolomide Sensitivity of Human Glioma Cells Through Autophagy and JAK2/STAT3-AIF Axis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cycloheximide: A Procedural Guide
For laboratory professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of Cycloheximide, a potent protein synthesis inhibitor widely used in biomedical research. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.
Cycloheximide: Hazard Profile and Safety Data
Cycloheximide is classified as an acutely toxic substance that also poses risks of mutagenicity and reproductive harm.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within designated work areas.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 / 2 | H300: Fatal if swallowed[1][2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[1][2][3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |
This data is a summary of GHS classifications and may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
| Physical & Chemical Properties | |
| CAS Number | 66-81-9[1][2] |
| Appearance | Solid[2] |
| Melting Point | 116 °C (240.8 °F)[2] |
| Solubility | Soluble in water[5] |
| UN Number | 2811[1] |
| Transport Hazard Class | 6.1[1] |
| Packing Group | I[1] |
Experimental Protocol: Decontamination of Work Surfaces
Cycloheximide can be effectively broken down by alkaline solutions (pH > 7).[6] This protocol outlines the steps for decontaminating laboratory surfaces after handling Cycloheximide.
Materials:
-
Alkaline soap solution or a prepared basic solution (e.g., sodium bicarbonate solution)
-
Absorbent pads or paper towels
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Hazardous waste container
Procedure:
-
Prepare the Work Area: Ensure all materials that have come into direct contact with Cycloheximide are segregated for proper disposal.
-
Apply Alkaline Solution: Liberally apply the alkaline cleaning solution to the potentially contaminated surface.
-
Wipe the Surface: Using absorbent pads, wipe the area from the outside in to prevent spreading the contamination.
-
Repeat: For thorough decontamination, repeat the application and wiping steps.
-
Final Rinse: If appropriate for the surface, perform a final rinse with water.
-
Dispose of Waste: All used absorbent materials must be disposed of as hazardous waste in a clearly labeled container.[6]
Disposal Procedures for Cycloheximide Waste
Proper disposal of Cycloheximide waste is not only a matter of safety but also of regulatory compliance. Under no circumstances should Cycloheximide or its waste be disposed of down the drain or in the regular trash.[7]
Key Principles:
-
Segregation: All Cycloheximide waste, including contaminated labware, PPE, and solutions, must be collected separately in designated, clearly labeled, and sealed hazardous waste containers.
-
Professional Disposal: Cycloheximide waste must be disposed of through a licensed professional waste disposal service.[1][8] Common methods include incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][8][9]
-
Empty Containers: Even empty containers that once held Cycloheximide are considered hazardous waste and must be disposed of through the same channels.[7] An alternative is to triple-rinse the container, collecting the rinsate as hazardous waste, before disposing of the container in the non-hazardous waste stream.[7]
Below is a logical workflow for the disposal of Cycloheximide waste.
Caption: Workflow for the proper disposal of Cycloheximide waste.
Spill Management Protocol
In the event of a Cycloheximide spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Caption: Step-by-step procedure for managing a Cycloheximide spill.
For solid spills, carefully sweep the material to avoid generating dust.[7] For liquid spills, use an inert absorbent material. All cleanup materials must be placed in a sealed container and disposed of as dangerous waste.[7][10] Following the removal of the bulk material, the area should be decontaminated as described in the protocol above.[6][7]
References
- 1. uprm.edu [uprm.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. cdph.ca.gov [cdph.ca.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. discofinechem.com [discofinechem.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling MAZ51
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of MAZ51, a selective VEGFR-3 tyrosine kinase inhibitor.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS 163655-37-6). Adherence to these protocols is essential to ensure personnel safety and to maintain the integrity of research outcomes. This compound is an indolinone-based compound and, while specific toxicological data is limited, it should be handled as a potentially hazardous substance.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined below. A comprehensive Safety Data Sheet (SDS) should be readily accessible in the laboratory.
Hazard Identification and Precautions
While a full toxicological profile for this compound is not extensively documented in publicly available literature, its chemical class (indolinone) and use as a kinase inhibitor warrant a cautious approach. Potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed or inhaled.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
An eyewash station and safety shower must be readily accessible.
Recommended Personal Protective Equipment (PPE)
A tiered approach to PPE is recommended based on the nature of the handling procedure.
| Procedure | Required PPE | Additional Recommendations |
| Handling Solid Compound (Weighing, Aliquoting) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- ANSI-approved safety glasses with side shields or chemical splash goggles- Particulate respirator (e.g., N95) if not handled in a fume hood | - Use anti-static weigh paper or a weighing enclosure to minimize dust generation. |
| Preparing and Handling Stock Solutions | - Nitrile gloves- Laboratory coat- ANSI-approved safety glasses with side shields or chemical splash goggles | - Prepare solutions within a chemical fume hood.- Avoid splashing. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat | - Handle all solutions containing this compound within a biological safety cabinet (BSC). |
Operational Plan: Step-by-Step Guidance for Handling this compound
Preparation of Stock Solutions
This compound is typically supplied as a solid. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Pre-Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Ensure all work is performed in a chemical fume hood.
-
Calculate the required mass of this compound and volume of DMSO.
-
Molecular Weight of this compound: 314.4 g/mol
-
For 1 mL of a 10 mM solution, 3.144 mg of this compound is required.
-
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the calculated mass of this compound to the tube.
-
-
Solubilization:
-
Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the this compound solid.
-
Vortex briefly to mix. If necessary, sonicate in a water bath to ensure complete dissolution. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C, protected from light.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Follow all local, state, and federal regulations for chemical waste disposal. |
| This compound Stock Solutions | - Collect in a designated, labeled hazardous waste container for organic solvents.- Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated hazardous waste container for solid waste.- Do not discard in regular trash or biohazardous waste. |
| Aqueous Solutions from Cell Culture | - Treat with a suitable chemical deactivating agent if available and permitted by institutional guidelines, or collect as hazardous aqueous waste. |
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If not breathing, give artificial respiration.- Seek medical attention. |
| Ingestion | - Do not induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
In Case of a Spill:
-
Minor Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your laboratory supervisor.
-
Prevent entry to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling, use, and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
